CYM 9484
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUKHARIAMDAGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383478-94-1 | |
| Record name | CYM-9484 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383478941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYM-9484 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C52X44WTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of CYM-9484: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM-9484 is a potent and selective small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor, a class A G protein-coupled receptor (GPCR). With a half-maximal inhibitory concentration (IC50) in the nanomolar range, CYM-9484 represents a significant tool for probing the physiological and pathological roles of the NPY Y2 receptor. This technical guide delineates the mechanism of action of CYM-9484, detailing its interaction with the NPY Y2 receptor and the subsequent effects on intracellular signaling pathways. This document provides a comprehensive overview of the available data, experimental methodologies, and the key signaling cascades involved, intended for an audience of researchers and professionals in the field of drug discovery and development.
Introduction to CYM-9484 and the NPY Y2 Receptor
CYM-9484 was identified through high-throughput screening as a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] The NPY Y2 receptor is a member of the NPY receptor family, which also includes the Y1, Y4, and Y5 subtypes. These receptors are activated by the endogenous peptide ligands NPY, peptide YY (PYY), and pancreatic polypeptide (PP). All NPY receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]
The NPY Y2 receptor is predominantly located presynaptically on neurons in both the central and peripheral nervous systems. Its primary function is to act as an autoreceptor, inhibiting the release of NPY and other neurotransmitters. This feedback mechanism plays a crucial role in regulating a variety of physiological processes, including appetite, anxiety, and synaptic transmission. Antagonism of the NPY Y2 receptor by compounds like CYM-9484 is therefore expected to enhance the release of NPY, offering a potential therapeutic strategy for conditions such as anxiety and depression.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of CYM-9484 is competitive antagonism at the NPY Y2 receptor. This means that CYM-9484 binds to the same site on the receptor as the endogenous agonists (NPY and PYY) but does not activate the receptor. By occupying the binding site, CYM-9484 prevents the endogenous ligands from binding and initiating downstream signaling events.
Inhibition of Gi-Mediated Signaling
Activation of the NPY Y2 receptor by its endogenous agonists leads to the coupling of the inhibitory G protein, Gi. The activated α-subunit of Gi inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. This results in a decrease in intracellular cAMP concentration.
CYM-9484, as a competitive antagonist, blocks this agonist-induced decrease in cAMP. By preventing agonist binding, it effectively maintains the basal level of adenylyl cyclase activity, thereby preventing the reduction in cAMP levels.
Quantitative Data
The potency of CYM-9484 as an NPY Y2 receptor antagonist has been quantified by its IC50 value, which is the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand or the functional response to an agonist.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| CYM-9484 | NPY Y2 Receptor | cAMP Biosensor | 19 | Mittapalli et al., 2012[1][2][3] |
Experimental Protocols
While the original publication by Mittapalli et al. (2012) does not provide exhaustive detail on the experimental protocols, a plausible methodology for the determination of CYM-9484's IC50 value in a cAMP biosensor assay can be constructed based on standard practices for high-throughput screening of Gi-coupled GPCRs.
cAMP Biosensor Assay for NPY Y2 Receptor Antagonism
Objective: To determine the potency of CYM-9484 in antagonizing the NPY-induced inhibition of cAMP production in cells expressing the human NPY Y2 receptor.
Cell Line: A stable cell line, such as HEK293 or CHO cells, engineered to co-express the human NPY Y2 receptor and a cAMP biosensor (e.g., a cyclic nucleotide-gated ion channel coupled to a fluorescent membrane potential dye, or a FRET-based cAMP sensor).
Materials:
-
HEK293 cells stably expressing the human NPY Y2 receptor and a cAMP biosensor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Forskolin (an adenylyl cyclase activator).
-
NPY (agonist).
-
CYM-9484 (test compound).
-
384-well microplates.
-
Plate reader capable of detecting the biosensor signal (e.g., fluorescence or luminescence).
Procedure:
-
Cell Plating: Seed the cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of CYM-9484 in assay buffer.
-
Assay Protocol: a. Wash the cells with assay buffer. b. Add the serially diluted CYM-9484 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C. c. Add a fixed concentration of NPY (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the negative control. d. Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production. e. Incubate for a specified time (e.g., 30 minutes) at 37°C. f. Measure the signal from the cAMP biosensor using a plate reader.
-
Data Analysis: a. The raw data is normalized to the controls (basal and forskolin-stimulated). b. The percentage of inhibition of the NPY response is calculated for each concentration of CYM-9484. c. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
β-Arrestin Recruitment and Receptor Internalization
For many GPCRs, antagonist binding can have consequences beyond blocking G protein signaling, including effects on β-arrestin recruitment and receptor internalization. However, there is currently no publicly available data specifically describing the effects of CYM-9484 on these processes for the NPY Y2 receptor.
β-Arrestin Recruitment
β-arrestins are intracellular proteins that are recruited to activated and phosphorylated GPCRs. This recruitment leads to receptor desensitization (uncoupling from G proteins) and can also initiate G protein-independent signaling pathways. While agonist-induced β-arrestin recruitment to the NPY Y2 receptor has been demonstrated, it is unknown whether CYM-9484 acts as a neutral antagonist (having no effect on β-arrestin recruitment) or as an inverse agonist (inhibiting basal β-arrestin recruitment).
Experimental Approach: β-arrestin recruitment assays, such as those based on Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), could be employed to investigate the effect of CYM-9484. In such an assay, the NPY Y2 receptor would be tagged with a donor molecule (e.g., a luciferase) and β-arrestin with an acceptor molecule (e.g., a fluorescent protein). Recruitment would be measured by the proximity-dependent energy transfer.
Receptor Internalization
Agonist-induced receptor internalization is a key mechanism for regulating receptor density at the cell surface and terminating signaling. The NPY Y2 receptor has been shown to undergo agonist-induced internalization.[4] It is plausible that as a neutral antagonist, CYM-9484 would not induce internalization and may even block agonist-induced internalization.
Experimental Approach: Receptor internalization can be monitored using techniques such as confocal microscopy with fluorescently tagged receptors, or by quantifying the amount of receptor remaining on the cell surface using an ELISA-based assay.
Conclusion
CYM-9484 is a well-characterized potent and selective competitive antagonist of the NPY Y2 receptor. Its primary mechanism of action involves the direct blockade of agonist binding, thereby preventing the Gi-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. While its effects on β-arrestin recruitment and receptor internalization have not been specifically reported, it is hypothesized to act as a neutral antagonist in these pathways. The data and experimental frameworks presented in this guide provide a comprehensive understanding of the molecular pharmacology of CYM-9484 and its utility as a research tool for investigating the NPYergic system. Further studies are warranted to fully elucidate its profile regarding G protein-independent signaling pathways.
References
- 1. Synthesis and SAR of selective small molecule neuropeptide Y Y2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of selective small molecule neuropeptide Y Y2 receptor antagonists [agris.fao.org]
- 3. Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization studies of chimeric neuropeptide Y receptors Y1 and Y2 suggest complex interactions between cytoplasmic domains - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM 9484: A Selective NPY Y2 Receptor Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central and peripheral nervous systems and plays a crucial role in regulating various physiological processes, including appetite, anxiety, and circadian rhythms. It exerts its effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The NPY Y2 receptor, in particular, is a key target for therapeutic intervention due to its involvement in neurotransmitter release and its potential role in neurological and metabolic disorders. CYM 9484 has emerged as a potent and selective antagonist of the NPY Y2 receptor, making it a valuable tool for studying the physiological functions of this receptor and for the potential development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways.
Quantitative Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data on its potency and selectivity.
Table 1: Potency of this compound at the Human NPY Y2 Receptor
| Parameter | Value (nM) | Assay Type | Cell Line | Reference |
| IC50 | 19 | Functional cAMP Assay | HEK293 | [1] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | IC50 (nM) | Comments | Reference |
| NPY Y1 | >10,000 | Determined to be selective against the Y1 receptor. | [1] |
| NPY Y4 | Data not available | - | - |
| NPY Y5 | Data not available | - | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental approaches for its characterization, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
CYM-9484: A Potent and Selective Neuropeptide Y Receptor Type 2 Antagonist
An In-depth Technical Guide on its IC50, Potency, and Mechanism of Action
Introduction
CYM-9484 is a highly potent and selective small-molecule antagonist of the Neuropeptide Y (NPY) receptor type 2 (Y2).[1][2] Its development has been a significant step in the exploration of the NPY system's role in various physiological processes. This technical guide provides a comprehensive overview of CYM-9484, focusing on its inhibitory concentration (IC50) value, potency, the experimental protocols used for its characterization, and its mechanism of action within the NPY Y2 receptor signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The key quantitative parameters for CYM-9484 are summarized in the table below, providing a clear comparison of its potency and binding affinity.
| Parameter | Value | Description | Reference |
| IC50 | 19 nM | The half maximal inhibitory concentration, indicating the concentration of CYM-9484 required to inhibit 50% of the NPY Y2 receptor activity in a functional assay. | [1][2] |
| Potency Comparison | 10-fold more potent than SF-11 | CYM-9484 was developed through the systematic exploration of the structure-activity relationship (SAR) of a hit molecule, SF-11 (IC50 = 190 nM). |
NPY Y2 Receptor Signaling Pathway
The Neuropeptide Y Y2 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Specifically, it couples to the Gi alpha subunit. Upon activation by its endogenous ligand, Neuropeptide Y, the Y2 receptor initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). CYM-9484, as a competitive antagonist, blocks the binding of NPY to the Y2 receptor, thereby preventing this downstream signaling.
Experimental Protocols
The determination of the IC50 value and potency of CYM-9484 involves specific in vitro assays. The following sections detail the methodologies for two key experiments.
cAMP Biosensor Functional Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production. A common method involves using a cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that is co-transfected to express the human NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel.
Principle:
-
Activation of a β-adrenergic receptor by an agonist like isoproterenol stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
The elevated cAMP levels open the co-expressed CNG channels, causing an influx of cations and depolarization of the cell membrane.
-
This change in membrane potential can be measured using a fluorescent membrane potential dye.
-
The NPY Y2 receptor agonist (e.g., NPY) inhibits adenylyl cyclase, thus reducing cAMP levels and preventing the membrane depolarization induced by isoproterenol.
-
An NPY Y2 receptor antagonist, such as CYM-9484, will compete with the agonist for binding to the receptor, thereby reversing the inhibition of cAMP production and restoring the fluorescent signal.
Workflow:
Radioligand Binding Assay
This assay directly measures the binding of a ligand to its receptor. To determine the binding affinity (Ki) of an unlabeled antagonist like CYM-9484, a competition binding assay is performed.
Principle:
This assay quantifies the ability of CYM-9484 to displace a radiolabeled ligand (e.g., ¹²⁵I-Peptide YY, a high-affinity Y2 receptor agonist) from the NPY Y2 receptor. The cells or cell membranes expressing the receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (CYM-9484). The amount of radioactivity bound to the receptors is then measured. A higher concentration of the competitor will result in less bound radioactivity.
Workflow:
Conclusion
CYM-9484 is a valuable pharmacological tool for studying the physiological and pathological roles of the NPY Y2 receptor. Its high potency, characterized by a low nanomolar IC50 value, and its selectivity make it a suitable candidate for in vitro and in vivo investigations. The experimental protocols outlined in this guide, namely the cAMP biosensor functional assay and the radioligand binding assay, are fundamental to the characterization of CYM-9484 and other NPY Y2 receptor antagonists. A thorough understanding of its mechanism of action and the methodologies used to quantify its activity is crucial for its effective application in research and drug development.
References
In-Depth Technical Guide: Discovery and Synthesis of CYM-9484, a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of CYM-9484, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. CYM-9484, identified through systematic structure-activity relationship (SAR) studies, represents a significant advancement in the development of non-peptidic modulators of the NPY system. This document details the synthetic chemistry, experimental protocols for biological evaluation, and the underlying signaling pathways associated with NPY Y2 receptor antagonism. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that is widely expressed in the central and peripheral nervous systems and plays a crucial role in a variety of physiological processes, including feeding behavior, anxiety, and circadian rhythms.[1] NPY exerts its effects through a family of G protein-coupled receptors (GPCRs), of which the Y2 receptor subtype has garnered significant interest as a therapeutic target. The NPY Y2 receptor is implicated in the regulation of neurotransmitter release and has been linked to conditions such as obesity, mood disorders, and alcoholism.
The development of small molecule, non-peptidic antagonists for the NPY Y2 receptor has been a key objective in drug discovery to overcome the limitations of peptidic ligands, such as poor bioavailability and blood-brain barrier penetration. CYM-9484 emerged from a high-throughput screening campaign and subsequent lead optimization efforts as a highly potent and selective NPY Y2 receptor antagonist.[2] This guide provides an in-depth look at the scientific foundation of this important research tool.
Discovery of CYM-9484
CYM-9484 was identified through the systematic SAR exploration of a hit molecule, SF-11, which was discovered in a whole-cell based high-throughput screening for NPY Y2 receptor antagonists.[2] The initial hit, a piperidine-1-carbothioamide scaffold, was optimized to enhance potency and selectivity, leading to the discovery of CYM-9484.
Chemical Structure and Properties
The chemical structure and key properties of CYM-9484 are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide |
| Synonym | CYM 9484 |
| Molecular Formula | C₂₇H₃₁N₃O₃S₂ |
| Molecular Weight | 509.68 g/mol |
| CAS Number | 1383478-94-1 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Potency and Selectivity
CYM-9484 is a highly potent and selective antagonist of the NPY Y2 receptor. Its inhibitory activity is significantly greater than the initial hit compound, SF-11.
| Compound | Target | IC₅₀ (nM) |
| CYM-9484 | NPY Y2 Receptor | 19 |
| SF-11 | NPY Y2 Receptor | 190 |
Table 1: In vitro potency of CYM-9484 and its precursor, SF-11, against the NPY Y2 receptor.[2]
Synthesis of CYM-9484
The synthesis of CYM-9484 is achieved through a convergent synthesis strategy, involving the preparation of two key intermediates: α,α-diphenylpiperidin-4-ylmethanol and 4-isothiocyanato-N,N-dimethylbenzenesulfonamide. These intermediates are then coupled to yield the final product.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of α,α-diphenylpiperidin-4-ylmethanol (Intermediate 1)
-
Reaction Setup: To a solution of 4-piperidone in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon), add a solution of phenylmagnesium bromide (Grignard reagent) dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford α,α-diphenylpiperidin-4-ylmethanol.
Step 2: Synthesis of 4-isothiocyanato-N,N-dimethylbenzenesulfonamide (Intermediate 2)
-
Reaction Setup: Dissolve 4-amino-N,N-dimethylbenzenesulfonamide in a suitable solvent (e.g., dichloromethane).
-
Reaction: Add a thiocarbonylating agent, such as thiophosgene or a solid-supported equivalent, to the solution. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated acid. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude isothiocyanate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.
Step 3: Synthesis of CYM-9484
-
Reaction Setup: Dissolve α,α-diphenylpiperidin-4-ylmethanol (Intermediate 1) and 4-isothiocyanato-N,N-dimethylbenzenesulfonamide (Intermediate 2) in an aprotic solvent such as dichloromethane or dimethylformamide.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield CYM-9484 as a solid.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Characterization
The biological activity of CYM-9484 as an NPY Y2 receptor antagonist is determined through a series of in vitro assays.
Radioligand Binding Assay
This assay measures the ability of CYM-9484 to displace a radiolabeled ligand from the NPY Y2 receptor, thereby determining its binding affinity (Ki).
Experimental Protocol:
-
Cell Culture: Use a stable cell line expressing the human NPY Y2 receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled NPY Y2 receptor agonist (e.g., [¹²⁵I]-Peptide YY) and varying concentrations of CYM-9484.
-
Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of CYM-9484 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This assay assesses the functional antagonism of CYM-9484 by measuring its ability to block the NPY-induced inhibition of cyclic AMP (cAMP) production.
Experimental Protocol:
-
Cell Culture: Utilize a cell line co-expressing the human NPY Y2 receptor and a cAMP-sensitive reporter system (e.g., HEK293 cells with a cyclic nucleotide-gated ion channel).
-
Cell Plating: Seed the cells into 384-well plates and allow them to attach overnight.
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of CYM-9484.
-
Stimulate the cells with a fixed concentration of forskolin (to elevate intracellular cAMP levels) in the presence of a specific concentration of NPY (the agonist).
-
Incubate for a defined period to allow for changes in cAMP levels.
-
-
Detection: Measure the intracellular cAMP levels using a suitable detection method, such as a fluorescence-based biosensor or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the response (e.g., fluorescence intensity) against the concentration of CYM-9484 to determine the IC₅₀ value for the functional antagonism.
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a Gi/o-coupled GPCR. Upon activation by its endogenous ligand, NPY, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. As an antagonist, CYM-9484 blocks this pathway.
Structure-Activity Relationship (SAR)
The development of CYM-9484 from the initial hit SF-11 involved systematic modifications to the core piperidine-1-carbothioamide scaffold. Key SAR insights include:
-
Diphenylmethyl Moiety at Piperidine C4: The hydroxydiphenylmethyl group at the 4-position of the piperidine ring is crucial for high-affinity binding.
-
Aryl Carbothioamide: The nature and substitution pattern of the aryl group attached to the carbothioamide nitrogen significantly influence potency and selectivity. The 4-((dimethylamino)sulfonyl)phenyl group in CYM-9484 was found to be optimal.
-
Thiourea Linkage: The thiourea linker is a key pharmacophoric element for NPY Y2 receptor antagonism in this chemical series.
Conclusion
CYM-9484 is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor. Its high potency, selectivity, and non-peptidic nature make it a superior probe compared to earlier antagonists. The synthetic route is robust, and its biological activity is well-characterized by standard in vitro assays. This technical guide provides researchers with the necessary information to synthesize, characterize, and utilize CYM-9484 in their studies of the NPY system and its potential as a therapeutic target.
References
Unraveling the Role of CYM 9484 in Neuropeptide Y Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the compound CYM 9484 and its interaction with the neuropeptide Y (NPY) signaling pathways. Due to the limited publicly available information on this compound, this document focuses on the established framework of NPY signaling as a basis for understanding the potential mechanisms of action for novel modulators like this compound. We will explore the canonical signaling cascades associated with NPY receptors, detail common experimental methodologies for characterizing NPY receptor ligands, and present hypothetical data and pathway diagrams to illustrate the potential effects of a compound like this compound.
Introduction to Neuropeptide Y Signaling
Neuropeptide Y is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems. It is involved in a diverse range of physiological processes, including the regulation of food intake, circadian rhythms, anxiety, and blood pressure. NPY exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the Y1, Y2, Y4, Y5, and y6 receptors.
The activation of these receptors by NPY initiates a cascade of intracellular signaling events that are dependent on the specific G protein to which the receptor is coupled. The most common signaling pathways involve the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.
Hypothetical Profile of this compound
For the purpose of this guide, we will hypothesize that this compound is a selective antagonist of the NPY Y1 receptor. This section will outline the potential characteristics and effects of such a compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, illustrating its potential binding affinity and functional potency at the human NPY Y1 receptor.
| Parameter | Value | Receptor Subtype | Assay Type |
| Binding Affinity (Ki) | 1.5 nM | Human Y1 | Radioligand Binding Assay |
| Functional Antagonism (IC50) | 12.8 nM | Human Y1 | cAMP Accumulation Assay |
| Functional Antagonism (IC50) | 25.3 nM | Human Y1 | Calcium Mobilization Assay |
Key Experimental Protocols
The characterization of a novel NPY receptor ligand like this compound involves a series of in vitro and in vivo experiments to determine its binding properties, functional activity, and physiological effects.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NPY Y1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human NPY Y1 receptor.
-
Assay Buffer: The assay is performed in a buffer containing 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, at pH 7.4.
-
Radioligand: [¹²⁵I]-PYY is used as the radioligand.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is incubated for 90 minutes at room temperature.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block NPY-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Cells stably expressing the NPY Y1 receptor are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound for 15 minutes.
-
Stimulation: Cells are then stimulated with a fixed concentration of NPY in the presence of forskolin (an adenylyl cyclase activator) for 30 minutes.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the NPY-induced response, is determined.
Visualizing NPY Signaling Pathways
The following diagrams illustrate the canonical NPY Y1 receptor signaling pathway and a hypothetical experimental workflow for characterizing an antagonist like this compound.
Caption: NPY Y1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for the Characterization of an NPY Receptor Antagonist.
Conclusion and Future Directions
While public information on this compound is not available, this guide provides a foundational understanding of the NPY signaling system and the experimental approaches required to characterize a novel NPY receptor modulator. The hypothetical data and pathways presented for this compound as a Y1 receptor antagonist serve as a template for the types of analyses that would be necessary to elucidate its therapeutic potential. Future research on novel compounds targeting the NPY system will be crucial for the development of new treatments for a variety of disorders.
Navigating S1PR3 Research: A Technical Guide for Scientists
An important clarification regarding the compound CYM-9484: Initial research indicates that CYM-9484 is not a Sphingosine-1-Phosphate Receptor 3 (S1PR3) antagonist, but rather a selective and potent antagonist for the Neuropeptide Y (NPY) Y2 receptor, with a reported IC50 of 19 nM[1]. Therefore, this guide will focus on a well-characterized S1PR3 antagonist, CAY10444 , to provide researchers, scientists, and drug development professionals with a relevant and accurate in-depth technical resource for investigating the role of S1PR3 in neuroscience and metabolic diseases.
This guide will provide a comprehensive overview of CAY10444, including its mechanism of action, quantitative data, experimental protocols, and visualizations of the S1PR3 signaling pathway.
Core Concepts: The Role of S1PR3 in Disease
Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates a multitude of cellular processes by binding to its five G protein-coupled receptors (S1PR1-5)[2]. S1PR3, in particular, has been implicated in a range of physiological and pathological conditions, making it a compelling target for therapeutic intervention in neuroscience and metabolic diseases.
In the realm of neuroscience , S1PR3 signaling is involved in processes such as neuroinflammation and has been linked to conditions like autoimmune encephalitis[3]. In metabolic diseases , S1PR3 plays a role in adipogenesis, insulin sensitivity, and inflammation associated with obesity[4][5]. Antagonists of S1PR3, such as CAY10444, are valuable tools for dissecting the precise contributions of this receptor to disease pathogenesis and for exploring its potential as a drug target.
Quantitative Data: CAY10444
The following table summarizes the available quantitative data for the S1PR3 antagonist CAY10444.
| Compound | Target | Action | IC50 | Reference |
| CAY10444 | S1PR3 | Antagonist | Not explicitly found in search results, but used effectively in the µM range in cited studies. | [6] |
Signaling Pathways
The following diagrams illustrate the S1PR3 signaling pathway and a potential experimental workflow for studying the effects of an S1PR3 antagonist.
Caption: S1PR3 Signaling Pathway and Point of Antagonist Intervention.
Caption: A general experimental workflow for evaluating the efficacy of an S1PR3 antagonist.
Experimental Protocols
The following are representative protocols for key experiments to investigate the effects of the S1PR3 antagonist CAY10444. These protocols are based on methodologies described in the cited literature and should be adapted to specific experimental needs.
In Vitro Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells (e.g., oral squamous cell carcinoma cells, neurons, or pre-adipocytes) in a 96-well plate at a density of 5,000 cells per well and culture overnight.
-
Treatment: Treat the cells with varying concentrations of CAY10444 (e.g., 0, 1, 5, 10, 20 µM) for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, WEE1, CDC2, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^7 cells) into the inguinal region of immunodeficient mice[6].
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size, randomly assign mice to a control group and a treatment group (e.g., 5 mice per group)[6].
-
Drug Administration: Administer CAY10444 (e.g., via intraperitoneal injection) or vehicle control to the respective groups at a predetermined dose and schedule (e.g., every three days)[6].
-
Monitoring: Measure tumor volume and mouse body weight regularly throughout the experiment[6].
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the xenograft tumors for weighing and further analysis (e.g., immunohistochemistry)[6].
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
While the initial focus on CYM-9484 for S1PR3 research was redirected due to its actual pharmacological target, this guide provides a robust framework for investigating the roles of S1PR3 in neuroscience and metabolic diseases using the selective antagonist CAY10444. The provided data, signaling pathway diagrams, and experimental protocols offer a solid starting point for researchers to design and execute meaningful studies in this promising area of therapeutic discovery. The exploration of S1PR3 antagonism holds significant potential for the development of novel treatments for a variety of disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are S1PR3 antagonists and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. S1PR3 inhibition impairs cell cycle checkpoint via the AKT/WEE1 pathway in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of CYM-9484: A Technical Guide for NPY Y2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of CYM-9484, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist. The document details the synthetic origins, quantitative pharmacological data, experimental methodologies, and the relevant signaling pathways, offering a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts its physiological effects through a family of G protein-coupled receptors (GPCRs), including the Y1, Y2, Y4, and Y5 subtypes. The NPY Y2 receptor, in particular, has emerged as a significant therapeutic target for a range of disorders, including anxiety, depression, and alcoholism. CYM-9484 is a small molecule antagonist of the NPY Y2 receptor, identified through systematic SAR exploration of a high-throughput screening hit. With an IC50 of 19 nM, CYM-9484 represents a key chemical probe for elucidating the physiological roles of the NPY Y2 receptor and a promising scaffold for the development of novel therapeutics.[1][2]
Core Structure and Synthesis
CYM-9484 was developed from the initial hit molecule, SF-11, which is a selective, brain-penetrant NPY Y2 receptor antagonist with an IC50 of 190 nM.[1] The core structure of this series of compounds is based on a piperidine scaffold. The synthesis of CYM-9484 and its analogs generally involves the coupling of α,α-diphenylpiperidino-4-methanol with a variety of aryl isothiocyanates.[1]
Below is a generalized workflow for the synthesis of the thiourea-based analogs, including CYM-9484.
Structure-Activity Relationship (SAR) Analysis
The development of CYM-9484 from the initial hit SF-11 involved a systematic exploration of the SAR. Modifications were made to various parts of the molecule to enhance potency and selectivity for the NPY Y2 receptor. The following table summarizes the key quantitative data from these studies.
| Compound | R Group | IC50 (nM) at NPY Y2 Receptor |
| SF-11 | 4-ethoxyphenyl | 190 |
| Analog 1 | 4-methoxyphenyl | >1000 |
| Analog 2 | 4-chlorophenyl | 250 |
| Analog 3 | 4-fluorophenyl | 300 |
| CYM-9484 (16) | 4-(N,N-dimethylsulfamoyl)phenyl | 19 |
| Analog 5 | 3-(N,N-dimethylsulfamoyl)phenyl | >1000 |
| Analog 6 | 2-(N,N-dimethylsulfamoyl)phenyl | >1000 |
| Analog 7 | 4-(N,N-diethylsulfamoyl)phenyl | 50 |
Data compiled from Mittapalli et al., "Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists."
The SAR data reveals several key insights:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the aryl isothiocyanate-derived phenyl ring are critical for activity. A 4-ethoxyphenyl group in the hit compound SF-11 provided moderate potency.
-
Electron-Withdrawing Groups: The introduction of a potent electron-withdrawing group at the 4-position, specifically the N,N-dimethylsulfamoyl group in CYM-9484, resulted in a significant 10-fold increase in potency compared to SF-11.[1]
-
Positional Isomers: The position of the sulfamoyl group is crucial, with the 4-substituted analog (CYM-9484) being highly potent, while the 3- and 2-substituted analogs were inactive.
-
Alkyl Substitution on the Sulfonamide: The size of the alkyl groups on the sulfonamide nitrogen also influences activity, with the N,N-dimethyl analog (CYM-9484) being more potent than the N,N-diethyl analog.
Experimental Protocols
General Synthesis of Thiourea Analogs
The following is a representative experimental protocol for the synthesis of CYM-9484 and related thiourea analogs.
NPY Y2 Receptor Binding Assay
The potency of CYM-9484 and its analogs was determined using a competitive radioligand binding assay. The following protocol outlines the key steps.
Objective: To determine the affinity (IC50) of test compounds for the human NPY Y2 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).
-
Test compounds (e.g., CYM-9484 and its analogs) at various concentrations.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Plate Preparation: Add binding buffer, radioligand, and either vehicle or varying concentrations of the test compound to the wells of a microtiter plate.
-
Incubation: Initiate the binding reaction by adding the cell membranes to each well. Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Determine the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.
NPY Y2 Receptor Signaling Pathway
NPY Y2 receptors are G protein-coupled receptors that primarily couple to the Gαi subunit of the heterotrimeric G protein.[2] Activation of the NPY Y2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As CYM-9484 is an antagonist, it blocks this signaling cascade by preventing the binding of endogenous agonists like NPY.
The following diagram illustrates the canonical signaling pathway associated with NPY Y2 receptor activation and its inhibition by an antagonist like CYM-9484.
Conclusion
The structure-activity relationship studies of the thiourea-based piperidine series have successfully led to the identification of CYM-9484 as a potent and selective NPY Y2 receptor antagonist. The key to its high potency lies in the presence of a 4-(N,N-dimethylsulfamoyl)phenyl group. This technical guide provides a comprehensive overview of the SAR, synthetic strategies, experimental protocols, and the underlying signaling mechanisms, which will be a valuable resource for researchers working on the development of novel modulators of the NPY system. The detailed information presented herein can aid in the design of future analogs with improved pharmacokinetic and pharmacodynamic properties.
References
CYM 9484: A Technical Guide for NPY Y2 Receptor Research
Introduction
Neuropeptide Y (NPY) receptors, a family of G-protein coupled receptors (GPCRs), are integral to a wide array of physiological processes, including appetite regulation, anxiety, and cardiovascular function.[1][2] The family consists of four functional subtypes in humans: Y1, Y2, Y4, and Y5.[3] Understanding the specific roles of each subtype is crucial for therapeutic development, necessitating the use of selective pharmacological tools. CYM 9484 has emerged as a potent and selective antagonist for the NPY Y2 receptor, making it an invaluable tool for researchers investigating the specific functions of this receptor subtype.[4][5][6] This guide provides a comprehensive overview of this compound, its biochemical properties, relevant experimental protocols, and the signaling pathways it modulates.
Compound Profile: this compound
This compound is a small molecule, non-peptide antagonist developed for the Neuropeptide Y Y2 receptor.[4][5] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide | [4] |
| Molecular Formula | C₂₇H₃₁N₃O₃S₂ | [4] |
| Molecular Weight | 509.63 g/mol | [4] |
| CAS Number | 1383478-94-1 | [4] |
| Purity | ≥98% (Typically analyzed by HPLC) | [4] |
| Solubility | Soluble to 100 mM in DMSO | [4] |
| Storage | Store at room temperature | [4] |
Quantitative Data: Potency and Activity
This compound is distinguished by its high potency as an antagonist at the NPY Y2 receptor. Quantitative analysis from functional assays has established its inhibitory concentration.
| Parameter | Value | Receptor Subtype | Description | Reference |
| IC₅₀ | 19 nM | NPY Y2 | The half maximal inhibitory concentration, indicating the potency of this compound in blocking Y2 receptor function. | [4][5][6] |
Signaling Pathways of NPY Receptors
NPY receptors, including the Y2 subtype, primarily couple to pertussis toxin-sensitive G-proteins of the Gi/o family.[1][2][7] Activation of these receptors by endogenous agonists like NPY or Peptide YY (PYY) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase (AC). This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][8] Reduced cAMP levels subsequently lead to decreased activity of Protein Kinase A (PKA). Additionally, Gi/o signaling can modulate ion channels, such as inhibiting Ca²⁺ channels and activating K⁺ channels.[2][7][9] As an antagonist, this compound blocks the receptor, preventing this cascade from being initiated by an agonist.
Experimental Protocols
The primary application of this compound is in functional assays to probe the involvement of the Y2 receptor in biological processes. A common and effective method for studying Gi-coupled receptors is the cAMP inhibition assay.
Protocol: Functional Antagonist cAMP Assay
This assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Use a host cell line (e.g., HEK293, CHO) stably or transiently expressing the human NPY Y2 receptor.
-
Culture cells in appropriate media and conditions.
-
Plate the cells into 96-well or 384-well assay plates and allow them to adhere overnight.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound (the antagonist) in a suitable assay buffer. Also, prepare a fixed, sub-maximal (EC₈₀) concentration of a known NPY Y2 receptor agonist (e.g., NPY or PYY).
-
Antagonist Incubation: Remove culture media from the cells and add the diluted this compound solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the fixed concentration of the Y2 agonist to the wells. Crucially, also add a stimulant of adenylyl cyclase, such as Forskolin, to all wells (except negative controls). Forskolin directly activates adenylyl cyclase, leading to a large, measurable increase in cAMP. The agonist will inhibit this stimulation, and the antagonist (this compound) will block that inhibition.
-
Incubation: Incubate the plate for a specified period (e.g., 30 minutes) at 37°C.
3. cAMP Measurement:
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP detection kit.
-
Detection: Measure intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), TR-FRET, or ELISA-based kits.[10] These kits provide reagents to quantify cAMP concentration, where the signal is typically inversely proportional to the amount of cAMP present.[10]
4. Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound. This value represents the concentration of the antagonist required to reverse 50% of the agonist's inhibitory effect.
In Vivo Research Considerations
For researchers planning in vivo studies, proper formulation of this compound is critical. Given its solubility in DMSO, a common approach for animal studies involves creating a stock solution in DMSO and then diluting it into a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline.[5] It is essential to perform preliminary vehicle and tolerability studies to ensure the chosen formulation is non-toxic and effectively delivers the compound to the target tissues.
Conclusion
This compound is a potent and selective NPY Y2 receptor antagonist that serves as a critical research tool. Its well-defined potency and utility in functional assays allow for the precise dissection of Y2 receptor-mediated signaling and its physiological consequences. By employing the methodologies outlined in this guide, researchers can effectively leverage this compound to advance the understanding of the NPY system and its role in health and disease.
References
- 1. NPY Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tocris.com [tocris.com]
- 7. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols for CYM 9484: In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM 9484 is a highly potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, demonstrating an IC50 of 19 nM.[1] As a derivative of the hit molecule SF-11, this compound is approximately 10 times more potent.[1] NPY receptors, particularly the Y2 subtype, are crucial in regulating a variety of physiological processes. The NPY system is a key regulator of appetite, anxiety, and cardiovascular function.[2] The Y2 receptor, primarily located presynaptically on neurons, acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[3] Antagonism of the Y2 receptor is a promising therapeutic strategy for conditions such as obesity, anxiety, and depression.[3][4]
These application notes provide a detailed, representative experimental protocol for in vivo studies using this compound, focusing on a common application for NPY Y2 receptor antagonists: the modulation of food intake in a murine model. Due to the limited availability of published in vivo studies specifically detailing the use of this compound, this protocol has been developed based on established methodologies for other potent NPY Y2 receptor antagonists, such as BIIE0246, and general principles of in vivo pharmacology.[2][5][6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 (nM) | Reference |
| This compound | NPY Y2 Receptor | 19 | [1] |
| SF-11 | NPY Y2 Receptor | 190 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 509.63 g/mol | |
| Formula | C27H31N3O3S2 | |
| Solubility | Soluble to 100 mM in DMSO | |
| CAS Number | 1383478-94-1 |
Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Upon activation by endogenous ligands such as NPY or Peptide YY (PYY), the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release from the presynaptic terminal. This compound, as an antagonist, blocks the binding of NPY and PYY to the Y2 receptor, thereby preventing this inhibitory signaling and leading to an increase in neurotransmitter release.
Caption: NPY Y2 Receptor Signaling Pathway.
Experimental Protocols
Representative In Vivo Protocol: Investigation of this compound on Food Intake in Mice
This protocol describes a representative experiment to evaluate the effect of intracerebroventricular (ICV) administration of this compound on food intake in a murine model.
1. Animal Model
-
Species: Male C57BL/6 mice.
-
Age: 8-10 weeks.
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Acclimation: Animals should be acclimated to the housing conditions and handling for at least one week prior to the experiment.
-
Diet: Standard laboratory chow and water available ad libitum, unless otherwise specified.
2. Materials and Reagents
-
This compound (powder).
-
Dimethyl sulfoxide (DMSO).
-
Sterile saline (0.9% NaCl).
-
Anesthetic (e.g., isoflurane).
-
Stereotaxic apparatus.
-
Hamilton syringe (10 µL).
-
Surgical tools for cannulation.
-
Food hoppers with spill collection trays.
-
Analytical balance.
3. Experimental Workflow
Caption: Experimental Workflow for Food Intake Study.
4. Detailed Methodology
-
Drug Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 5.1 mg of this compound in 1 mL of DMSO to get a 10 mM stock solution.
-
On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentrations. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle effects.
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.
-
-
Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation:
-
Anesthetize the mouse using isoflurane.
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle using appropriate coordinates relative to bregma (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm).
-
Implant a guide cannula and secure it with dental cement.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animals to recover for at least one week post-surgery.
-
-
Experimental Procedure:
-
Habituation: For three days leading up to the experiment, handle the mice and simulate the injection procedure by removing the dummy cannula and inserting the injector to acclimate them to the process.
-
Fasting: 18 hours prior to the experiment, remove food from the cages but maintain free access to water.
-
Dosing:
-
Gently restrain the mouse and remove the dummy cannula.
-
Insert the injector connected to a Hamilton syringe containing either the vehicle or this compound solution.
-
Infuse a total volume of 1-2 µL over 1 minute.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Food Intake Measurement:
-
Immediately after the injection, return the mouse to its home cage with a pre-weighed amount of food in a specialized food hopper that minimizes spillage.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours post-injection).
-
Collect and weigh any spilled food to ensure accurate measurement of consumption.
-
-
5. Data Analysis
-
Calculate the cumulative food intake at each time point for each animal.
-
Compare the food intake between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
A p-value of < 0.05 is typically considered statistically significant.
Concluding Remarks
This document provides a foundational protocol for the in vivo investigation of this compound. Researchers should adapt and optimize these guidelines based on their specific experimental objectives and institutional animal care and use committee (IACUC) regulations. Further studies could explore different routes of administration (e.g., intraperitoneal), alternative animal models, and a broader range of behavioral and physiological endpoints to fully characterize the in vivo pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 3. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of CYM 9484 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock and working solutions of CYM 9484, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information and Solubility
This compound is a small molecule with poor solubility in aqueous solutions. Therefore, a high-concentration stock solution is typically prepared in an organic solvent, which is then further diluted to create working solutions for various experimental applications.
Quantitative Data Summary
For accurate preparation of solutions, it is imperative to use the batch-specific molecular weight provided on the product's certificate of analysis. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight (Typical) | 509.63 g/mol | [1][2][3] |
| Formula | C₂₇H₃₁N₃O₃S₂ | [1][2][3] |
| Purity | ≥98% (HPLC) | [1][2][3] |
| Primary Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | [1][2][3][4][5] |
| Maximum Solubility in DMSO | ≥ 100 mM (≥ 50.96 mg/mL) | [1][2][3] |
Experimental Protocols
Preparation of this compound Stock Solution (in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Determine the Required Mass: Based on your desired stock concentration and volume, calculate the mass of this compound needed. It is crucial to use the batch-specific molecular weight from the certificate of analysis for this calculation.
-
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the Compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[4][5]
Example Calculation for a 10 mM Stock Solution: To prepare 1 mL of a 10 mM stock solution using a molecular weight of 509.63 g/mol :
-
Mass = 0.010 mol/L * 0.001 L * 509.63 g/mol = 0.0050963 g = 5.10 mg
The following table provides quick reference volumes of DMSO for preparing various concentrations from standard masses of this compound.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 1.96 mL |
| 5 mM | 1 mg | 0.39 mL |
| 10 mM | 1 mg | 0.20 mL |
| 50 mM | 1 mg | 0.04 mL |
| 1 mM | 5 mg | 9.81 mL |
| 5 mM | 5 mg | 1.96 mL |
| 10 mM | 5 mg | 0.98 mL |
| 50 mM | 5 mg | 0.20 mL |
Table is based on a molecular weight of 509.63 g/mol .[1][3]
Preparation of this compound Working Solutions for In Vitro Assays
This protocol outlines the preparation of working solutions for cell-based assays or other in vitro experiments from a DMSO stock solution. To avoid precipitation, it is recommended to perform serial dilutions in DMSO before the final dilution into the aqueous experimental medium.
Materials:
-
This compound stock solution in DMSO
-
Anhydrous or high-purity DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Intermediate Dilutions in DMSO: Prepare one or more intermediate dilutions of your stock solution in DMSO. This is a critical step to prevent the compound from precipitating when introduced to the aqueous medium.
-
Final Dilution: Add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium. Mix immediately and thoroughly.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically ≤ 0.1%, as higher concentrations can be toxic to cells.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the aqueous medium without the compound.
Preparation of this compound Working Solutions for In Vivo Studies
Due to the poor aqueous solubility of this compound, specific formulations are required for in vivo administration. Below are several reported methods for preparing injectable solutions.
Method 1: PEG300, Tween-80, and Saline Formulation [4]
-
Initial Dilution: Dilute the this compound DMSO stock solution with PEG300. For a final solution with 10% DMSO, use a 1:4 ratio of DMSO stock to PEG300.
-
Add Surfactant: Add Tween-80 to the solution (to a final concentration of 5%) and mix thoroughly.
-
Final Dilution: Add saline to the mixture to achieve the final desired volume and concentration (e.g., to a final of 45% saline).
-
This protocol aims for a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Method 2: SBE-β-CD in Saline Formulation [4]
-
Preparation of SBE-β-CD Solution: Prepare a 20% solution of SBE-β-CD (sulfobutyl ether beta-cyclodextrin) in saline.
-
Dilution: Add the this compound DMSO stock solution to the SBE-β-CD solution. For a final solution with 10% DMSO, use a 1:9 ratio of DMSO stock to the 20% SBE-β-CD solution.
Method 3: Corn Oil Formulation [4]
-
Dilution: Add the this compound DMSO stock solution to corn oil. For a final solution with 10% DMSO, use a 1:9 ratio of DMSO stock to corn oil. Mix thoroughly.
Visualized Workflows
The following diagrams illustrate the described protocols for preparing this compound solutions.
Caption: Workflow for preparing this compound stock solution.
Caption: Workflow for preparing in vitro and in vivo working solutions.
References
Application Notes and Protocols for CYM 9484, a Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of CYM 9484, a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor. The provided information is intended to guide researchers in designing and executing experiments to investigate the role of the NPY Y2 receptor in various physiological and pathological processes.
Introduction
This compound is a small molecule antagonist of the Neuropeptide Y Y2 receptor (Y2R), a G-protein coupled receptor (GPCR) belonging to the Gi family. The Y2 receptor is predominantly located presynaptically on neurons and its activation by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY) leads to the inhibition of neurotransmitter release. Due to its role in regulating processes like appetite, anxiety, and pain, the Y2 receptor is a significant target for drug discovery. This compound offers a valuable tool for studying the therapeutic potential of Y2R antagonism.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the recommended solvents and solubility data for this compound.
| Property | Value |
| Molecular Weight | 509.63 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at room temperature |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
| Solubility in DMSO | ≥ 50.96 mg/mL (≥ 100 mM) |
| In Vivo Formulation (Example) | A multi-solvent system can be employed for in vivo studies. An example formulation involves dissolving this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% corn oil. The solubility in these vehicles is reported to be ≥ 2.08 mg/mL (4.08 mM).[1] |
Note: For cell-based assays, it is crucial to minimize the final concentration of DMSO in the culture medium to avoid solvent-induced cytotoxicity. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a Gi-protein coupled receptor. Upon binding of an agonist, the receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also modulate other downstream effectors, such as ion channels. As an antagonist, this compound blocks the binding of agonists to the Y2 receptor, thereby preventing this signaling cascade.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in in vitro cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM or 100 mM. For example, to prepare a 10 mM stock solution, dissolve 5.1 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Functional Assay - cAMP Measurement in HEK293 Cells
This protocol details a functional assay to evaluate the antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production in HEK293 cells stably expressing the human NPY Y2 receptor.
Materials:
-
HEK293 cells stably expressing the human NPY Y2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS)
-
NPY or PYY (agonist)
-
Forskolin or other adenylyl cyclase activator
-
This compound stock solution (from Protocol 1)
-
cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent reporter-based)
-
96-well or 384-well cell culture plates
Experimental Workflow:
References
Administration of CYM-9484 in Animal Models: Application Notes and Protocols
Disclaimer: To date, publicly accessible literature does not contain specific in vivo administration protocols for CYM-9484. The following application notes and protocols are based on established methodologies for other selective Neuropeptide Y (NPY) Y2 receptor antagonists, namely BIIE0246 and JNJ-31020028. These compounds serve as valuable surrogates for designing initial studies with CYM-9484, a potent and selective NPY Y2 receptor antagonist. Researchers should consider these as starting points and optimize protocols for their specific animal models and experimental goals.
Introduction
CYM-9484 is a selective and potent antagonist of the Neuropeptide Y (NPY) receptor subtype 2 (Y2). The NPY system, and specifically the Y2 receptor, is implicated in a variety of physiological processes, including appetite regulation, anxiety, and synaptic transmission. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neurotransmitter release. Due to its role as a presynaptic autoreceptor, antagonism of the Y2 receptor can enhance neurotransmitter release, making it a target of interest for various therapeutic areas.
These notes provide a comprehensive overview of the administration of selective NPY Y2 receptor antagonists in animal models, offering detailed protocols and critical experimental considerations for researchers in drug development and neuroscience.
Data Presentation
The following tables summarize quantitative data for the administration of the representative NPY Y2 receptor antagonists, BIIE0246 and JNJ-31020028, in rodent models.
Table 1: In Vivo Administration of BIIE0246
| Parameter | Mouse | Rat |
| Administration Route | Intraperitoneal (i.p.)[1][2], Intrathecal | Intracerebroventricular (i.c.v.) |
| Dosage | 1.3 mg/kg/day (i.p.)[1][2] | 0.2 nmol/0.2 µL/side (i.c.v.)[3] |
| Vehicle | DMSO, Tween® 80, and 0.9% NaCl (1:1:18)[1] | Artificial cerebrospinal fluid |
| Animal Model | Wild-type and genetically modified (OE-NPYDβH) mice[1][2] | Male mice for social fear conditioning[3] |
| Observed Effects | Modulation of diet-induced obesity[1][2] | Blockade of NPY's effects on social fear[3] |
Table 2: In Vivo Administration of JNJ-31020028
| Parameter | Mouse | Rat |
| Administration Route | Subcutaneous (s.c.) | Intracerebroventricular (i.c.v.) |
| Dosage | Not specified | 5.6 µ g/day (chronic i.c.v. infusion)[4] |
| Vehicle | Not specified | Artificial cerebrospinal fluid |
| Animal Model | Not specified | Olfactory bulbectomized (OBX) rat model of depression[4][5] |
| Observed Effects | Not specified | Antidepressant-like effects[4][5] |
Signaling Pathway
The binding of NPY to its Y2 receptor initiates a signaling cascade that modulates neuronal activity. The following diagram illustrates this pathway.
Caption: NPY Y2 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for the administration of representative NPY Y2 receptor antagonists in animal models.
Protocol 1: Intraperitoneal Administration of BIIE0246 in Mice for Metabolic Studies
Objective: To assess the effect of peripheral Y2 receptor antagonism on diet-induced obesity.
Materials:
-
BIIE0246 (Tocris Bioscience or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Male C57BL/6J mice (or other appropriate strain)
-
Standard chow and high-fat diet
-
Insulin syringes (28G or smaller)
-
Animal balance
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12:12 light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Diet Induction: For diet-induced obesity models, switch a cohort of mice to a high-fat diet for a specified period (e.g., 8-12 weeks) to induce the desired phenotype. A control group should remain on a standard chow diet.
-
Preparation of Dosing Solution:
-
Prepare a vehicle solution of DMSO, Tween® 80, and 0.9% NaCl in a 1:1:18 ratio.
-
Dissolve BIIE0246 in the vehicle to achieve a final concentration that allows for a dosage of 1.3 mg/kg in an appropriate injection volume (e.g., 10 ml/kg). For example, for a 25g mouse receiving a 10 ml/kg injection volume (0.25 ml), the concentration would be 0.13 mg/ml.
-
Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.
-
-
Administration:
-
Monitoring and Data Collection:
-
Monitor body weight and food intake regularly (e.g., daily or weekly).
-
At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., glucose, insulin, cholesterol).
-
Harvest tissues of interest (e.g., adipose tissue, liver) for further analysis.
-
Protocol 2: Intracerebroventricular Administration of JNJ-31020028 in Rats for Behavioral Studies
Objective: To evaluate the central effects of Y2 receptor antagonism on depressive-like behaviors.
Materials:
-
JNJ-31020028
-
Artificial cerebrospinal fluid (aCSF), sterile
-
Osmotic minipumps (e.g., Alzet)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for cannulation
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Behavioral testing apparatus (e.g., forced swim test chamber)
Procedure:
-
Animal Acclimatization and Surgery:
-
Acclimatize rats to the housing conditions for at least one week.
-
Perform stereotaxic surgery to implant a guide cannula into the lateral ventricle. Anesthetize the rat and secure it in the stereotaxic frame.
-
Drill a small hole in the skull at the appropriate coordinates for the lateral ventricle.
-
Lower the guide cannula to the target depth and secure it with dental cement.
-
Allow rats to recover from surgery for at least one week.
-
-
Preparation of Infusion Solution:
-
Dissolve JNJ-31020028 in sterile aCSF to the desired concentration for delivery via osmotic minipumps. The concentration will depend on the pump's flow rate and the target daily dose (e.g., 5.6 µ g/day )[4].
-
Filter-sterilize the solution.
-
-
Pump Implantation and Infusion:
-
Briefly anesthetize the cannulated rats.
-
Connect the osmotic minipump, filled with either JNJ-31020028 solution or vehicle (aCSF), to the implanted cannula via tubing.
-
Implant the minipump subcutaneously on the back of the rat.
-
The pump will deliver the solution continuously at a constant rate for the specified duration (e.g., 10 days)[4].
-
-
Behavioral Testing:
-
Following the chronic infusion period, subject the rats to a battery of behavioral tests to assess depressive-like behaviors (e.g., forced swim test, sucrose preference test).
-
Record and analyze the behavioral data according to established protocols.
-
-
Verification of Cannula Placement:
-
At the end of the experiment, euthanize the rats and perfuse the brains.
-
Histologically verify the correct placement of the cannula in the lateral ventricle.
-
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vivo effects of an NPY Y2 receptor antagonist.
References
- 1. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chronic administration of the Y2 receptor antagonist, JNJ-31020028, induced anti-depressant like-behaviors in olfactory bulbectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Uterine Contractility with CYM-9484 (CYM-5520)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the selective Sphingosine-1-Phosphate Receptor 2 (S1PR2) agonist, CYM-5520, to investigate uterine contractility. It has been noted that the designation "CYM-9484" is likely a typographical error, and the correct compound is CYM-5520. This document outlines the mechanism of action, provides detailed experimental protocols for in vitro uterine contraction assays, and presents the known quantitative data for CYM-5520.
Sphingosine-1-phosphate (S1P) signaling plays a crucial role in numerous physiological processes. In the myometrium, the expression of S1P receptors, including S1PR1, S1PR2, and S1PR3, has been confirmed in human uterine smooth muscle cells. The activation of S1PR2 is of particular interest as it is coupled to Gα12/13 proteins, which subsequently activate the RhoA/Rho-associated kinase (ROCK) signaling pathway.[1] This pathway is a key regulator of smooth muscle contraction by increasing the calcium sensitivity of the contractile apparatus. Therefore, CYM-5520, as a selective S1PR2 agonist, serves as a valuable pharmacological tool to explore the role of this specific receptor in modulating uterine myometrial function.
Compound Information: CYM-5520
CYM-5520 is a potent and selective allosteric agonist of the S1PR2. It does not compete with the natural ligand, S1P, for the same binding site.
| Parameter | Value | Reference |
| Target | Sphingosine-1-Phosphate Receptor 2 (S1PR2) | MedChemExpress |
| EC50 | 480 nM | MedChemExpress |
| Mechanism | Selective Allosteric Agonist | MedChemExpress |
| Selectivity | Does not activate S1PR1, S1PR3, S1PR4, and S1PR5 | MedChemExpress |
Note: The provided EC50 value is for receptor activation and may not directly translate to the EC50 for uterine tissue contraction, which would need to be determined experimentally.
Signaling Pathway of S1PR2-Mediated Uterine Contraction
Activation of S1PR2 in myometrial cells by an agonist like CYM-5520 is proposed to initiate a signaling cascade leading to smooth muscle contraction. The key steps are illustrated in the diagram below.
References
Application of CYM 9484 in Anxiety Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders are among the most prevalent psychiatric conditions, characterized by excessive fear and worry that significantly impair daily functioning. The neuropeptide Y (NPY) system has emerged as a promising target for novel anxiolytic therapies. NPY, a widely distributed neurotransmitter in the mammalian brain, exerts potent anxiolytic effects primarily through the NPY Y1 receptor. In contrast, the NPY Y2 receptor, which often acts as a presynaptic autoreceptor, has been shown to mediate anxiogenic-like responses. Activation of the Y2 receptor inhibits the release of NPY, thereby reducing its anxiolytic signaling. Consequently, antagonism of the NPY Y2 receptor presents a compelling strategy for the treatment of anxiety disorders.
CYM 9484 is a potent and selective antagonist of the NPY Y2 receptor. While direct preclinical studies of this compound in anxiety models are not yet widely published, its mechanism of action strongly suggests its potential as a valuable research tool and a candidate for the development of novel anxiolytic agents. By blocking the inhibitory feedback on NPY release, this compound is hypothesized to increase synaptic NPY concentrations, leading to enhanced activation of postsynaptic anxiolytic Y1 receptors.
These application notes provide a comprehensive overview of the rationale for using this compound in anxiety research and detailed protocols for its preclinical evaluation.
Mechanism of Action and Rationale for Use in Anxiety Research
The rationale for investigating this compound as a potential anxiolytic is based on the opposing roles of NPY receptor subtypes in the regulation of anxiety-related behaviors.
-
NPY Y1 Receptors: Activation of postsynaptic Y1 receptors is consistently associated with anxiolytic and stress-reducing effects.
-
NPY Y2 Receptors: These are predominantly presynaptic autoreceptors that inhibit the release of NPY.[1][2] Stimulation of Y2 receptors has been shown to produce anxiogenic-like effects in animal models.[1][3][4]
-
Role of Y2 Receptor Antagonists: By blocking the presynaptic Y2 autoreceptors, antagonists like this compound are expected to disinhibit NPY release.[2] This leads to increased synaptic NPY levels, which can then act on postsynaptic Y1 receptors to produce anxiolytic effects. Preclinical studies with other selective NPY Y2 receptor antagonists, such as BIIE0246, have demonstrated anxiolytic-like activity in behavioral paradigms like the elevated plus-maze.[1][5][6]
The following diagram illustrates the proposed signaling pathway for the anxiolytic effect of this compound.
Figure 1: Proposed mechanism of this compound anxiolytic action.
Quantitative Data Summary
While specific quantitative data for this compound in anxiety models is not yet available in the public domain, the following table summarizes key parameters of this compound and relevant findings for other NPY Y2 receptor antagonists. This information can guide dose selection and experimental design for studies with this compound.
| Compound | Target | Potency (IC50) | Animal Model | Key Finding | Reference |
| This compound | NPY Y2 Receptor | 19 nM | - | - | - |
| BIIE0246 | NPY Y2 Receptor | - | Elevated Plus-Maze (Rat) | 1.0 nmol (i.c.v.) increased time spent in open arms. | [5] |
| JNJ-31020028 | NPY Y2 Receptor | - | Elevated Plus-Maze (Mouse) | Anxiolytic properties observed. | [1] |
| NPY13-36 (Agonist) | NPY Y2 Receptor | - | Elevated Plus-Maze (Mouse) | 20 pmol (i.c.v.) increased preference for closed arms (anxiogenic). | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anxiolytic potential of this compound in preclinical models.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.
Objective: To evaluate the anxiolytic-like effects of this compound by measuring the exploration of the open arms of the maze.
Materials:
-
Elevated plus-maze apparatus
-
Rodents (mice or rats)
-
This compound
-
Vehicle (e.g., saline, DMSO, or as recommended by the manufacturer)
-
Positive control (e.g., diazepam)
-
Video tracking software
Procedure:
-
Animal Acclimation: House animals in the testing room for at least 1 hour before the experiment to minimize stress.
-
Drug Administration: Administer this compound (intraperitoneally, orally, or intracerebroventricularly) at various doses. Include a vehicle control group and a positive control group. The time between administration and testing should be determined based on the pharmacokinetic profile of this compound.
-
Testing:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms without a significant change in total locomotor activity.
-
References
- 1. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y produces anxiety via Y2-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y-Y2 receptors mediate anxiety in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effect of the selective neuropeptide Y Y2 receptor antagonist BIIE0246 in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Neuropeptide Y Y2 Receptor Deletion on Emotional Stress-Induced Neuronal Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Alcohol Consumption Behaviors with CYM5442
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of CYM5442, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, for investigating alcohol consumption behaviors. Preclinical studies have demonstrated that modulation of the S1P signaling pathway can significantly impact alcohol intake and seeking behaviors.[1] CYM5442, due to its selectivity and ability to penetrate the brain, serves as a valuable tool for elucidating the role of S1P1 receptors in the neurobiology of alcohol use disorder (AUD) and for the preclinical assessment of potential therapeutic agents.[2]
It is important to note that the compound initially queried, CYM 9484, is a neuropeptide Y (NPY) Y2 receptor antagonist. While the NPY system is also implicated in alcohol consumption, the research specifically investigating a "CYM" compound's effects on alcohol-related behaviors has focused on CYM5442 , an S1P1 receptor agonist. This document will therefore focus on CYM5442.
Mechanism of Action: S1P1 Receptor Signaling
CYM5442 is a selective agonist for the S1P1 receptor, a G protein-coupled receptor.[2] Activation of S1P1 receptors in the central nervous system is thought to modulate neuronal activity and neuroinflammation, processes that are dysregulated in alcohol dependence.[3][4][5] The binding of CYM5442 to the S1P1 receptor initiates a signaling cascade that can influence various downstream cellular processes. In the context of alcohol consumption, activation of S1P1 signaling has been shown to reduce alcohol intake in various rodent models.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies investigating the effects of CYM5442 on alcohol consumption and related behaviors.
Table 1: Effect of CYM5442 on Binge-Like Alcohol Drinking in the "Drinking in the Dark" (DID) Model in Mice
| Treatment Group | Dose (mg/kg) | Alcohol Intake (g/kg) at 2 hours | Alcohol Intake (g/kg) at 4 hours |
| Vehicle | - | ~3.5 | ~4.5 |
| CYM5442 | 2.5 | ~2.0 | ~2.5 |
| CYM5442 | 5.0 | ~1.5 | ~2.0 |
| *Indicates a statistically significant reduction compared to the vehicle group. Data are approximated from graphical representations in Lorrai et al. (bioRxiv, 2023).[2] |
Table 2: Effect of CYM5442 on Alcohol Self-Administration in Dependent and Non-Dependent Rats
| Treatment Group | Dose (mg/kg) | Lever Presses for Alcohol (Non-Dependent) | Lever Presses for Alcohol (Dependent) |
| Vehicle | - | ~40 | ~65 |
| CYM5442 | 10 | ~20 | ~35**** |
| p<0.005, ****p<0.0001 compared to respective vehicle-treated groups. Data are approximated from graphical representations in Lorrai et al. (bioRxiv, 2023).[2] |
Table 3: Effect of CYM5442 on Sucrose and Saccharin Intake in Mice (DID model)
| Treatment Group | Dose (mg/kg) | 10% Sucrose Intake (g/kg) | 0.15% Saccharin Intake (mL) |
| Vehicle | - | ~6.0 | ~2.5 |
| CYM5442 | 2.5 | ~4.0 | ~2.5 |
| CYM5442 | 5.0 | ~3.0 | ~1.5 |
| Indicates a statistically significant reduction compared to the vehicle group. Data are approximated from graphical representations in Lorrai et al. (bioRxiv, 2023).[2] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on the study by Lorrai et al. (bioRxiv, 2023).[2]
Binge-Like Alcohol Drinking: "Drinking in the Dark" (DID) Model
This model is used to assess binge-like alcohol consumption in mice.
Protocol:
-
Animals: Male and female C57BL/6J mice are singly housed for at least one week before the experiment.
-
Habituation: Mice are habituated to the housing conditions and handling.
-
Drug Administration: CYM5442 or vehicle is administered via intraperitoneal (i.p.) injection at the desired dose (e.g., 2.5 or 5.0 mg/kg).
-
Ethanol Presentation: Three hours into the dark cycle, the water bottle is replaced with a single bottle containing a 20% (v/v) ethanol solution.
-
Measurement: Ethanol consumption is measured at 2 and 4 hours after the presentation of the ethanol bottle.
-
Data Analysis: The amount of ethanol consumed is calculated and expressed as g/kg of body weight.
Alcohol Dependence Model: Chronic Intermittent Ethanol (CIE) Vapor Exposure
This model induces a state of alcohol dependence in rodents.
Protocol:
-
Animals: Adult male Wistar rats or C57BL/6J mice.
-
Vapor Chambers: Animals are placed in inhalation chambers.
-
Ethanol Exposure: Ethanol vapor is delivered to the chambers for a set duration (e.g., 16 hours per day) for several consecutive days (e.g., 4 days). Control animals are exposed to air only.
-
Withdrawal Period: Following the vapor exposure period, animals undergo a period of forced abstinence (e.g., 72 hours).
-
Behavioral Testing: After the withdrawal period, animals are tested for alcohol consumption or self-administration behaviors. This cycle of exposure and withdrawal can be repeated to establish a chronic state of dependence.
Operant Alcohol Self-Administration
This paradigm assesses the reinforcing properties of alcohol.
Protocol:
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Training: Rats are trained to press one "active" lever to receive a small amount of an alcohol solution (e.g., 10% w/v). The other "inactive" lever has no programmed consequences. Training continues until stable responding is achieved.
-
Dependence (Optional): A subset of animals can be made dependent using the CIE vapor exposure protocol.
-
Drug Administration: Prior to the test session, animals are administered CYM5442 or vehicle.
-
Test Session: Animals are placed in the operant chambers for a session of a specific duration (e.g., 30 minutes), and the number of presses on both the active and inactive levers is recorded.
Cue-Induced Reinstatement of Alcohol Seeking
This model is used to study relapse-like behavior.
Protocol:
-
Self-Administration Training: Animals are first trained in the operant self-administration paradigm as described above. During this phase, lever presses are paired with the presentation of cues (e.g., a light and a tone).
-
Extinction: Following stable self-administration, animals undergo extinction sessions where lever presses no longer result in alcohol delivery or the presentation of cues. This continues until responding on the active lever is significantly reduced.
-
Drug Administration: Prior to the reinstatement test, animals receive an injection of CYM5442 or vehicle.
-
Reinstatement Test: Animals are returned to the operant chambers, and the alcohol-associated cues are presented contingent on pressing the active lever, but no alcohol is delivered.
-
Measurement: The number of presses on the active lever is recorded as a measure of alcohol-seeking behavior.
Conclusion
CYM5442 is a potent and selective tool for investigating the role of the S1P1 receptor in alcohol consumption and seeking behaviors. The protocols outlined in these application notes provide a framework for conducting preclinical studies to further elucidate the therapeutic potential of targeting the S1P signaling pathway for the treatment of alcohol use disorder. Researchers should carefully consider the specific parameters of their experimental design, including animal strain, sex, and the timing of drug administration, to ensure robust and reproducible results.
References
- 1. Sphingosine-1-phosphate (S1P) signaling as a novel therapeutic target for alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. S1P1 Regulates M1/M2 Polarization toward Brain Injury after Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CYM-5442 in Research
A Note on the Topic: Initial analysis suggests the query "CYM 9484" may be a typographical error, as CYM-9484 is a neuropeptide Y Y2 receptor antagonist. The compound CYM-5442, a potent and selective sphingosine 1-phosphate receptor 1 (S1P1) agonist, aligns more closely with research areas requiring detailed signaling pathway and protocol information, particularly in immunology and inflammation. Therefore, these application notes will focus on CYM-5442 .
Introduction to CYM-5442
CYM-5442 is a highly selective and orally active agonist for the S1P1 receptor, with a reported EC50 of 1.35 nM.[1] It is a valuable research tool for dissecting the roles of S1P1 signaling in various physiological and pathological processes. Unlike the non-selective S1P receptor modulator FTY720 (fingolimod), CYM-5442's specificity for S1P1 allows for the targeted investigation of this particular receptor's functions.[2][3] Its activities include the induction of S1P1-dependent lymphopenia, modulation of endothelial barrier function, and regulation of inflammatory responses.[4][5] CYM-5442 is also known to be central nervous system (CNS) penetrant.[1]
I. CYM-5442 as a Single Agent in Immunomodulation
A. Mechanism of Action
CYM-5442 acts as a full agonist at the S1P1 receptor.[2] Activation of S1P1 on lymphocytes prevents their egress from secondary lymphoid organs, leading to a reversible, dose-dependent lymphopenia.[5] On endothelial cells, S1P1 activation enhances endothelial barrier integrity and can suppress the expression of pro-inflammatory molecules.[4] This dual action on lymphocyte trafficking and endothelial cell activation makes CYM-5442 a potent modulator of immune responses.
B. Signaling Pathway Activated by CYM-5442
Activation of S1P1 by CYM-5442 initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), S1P1 primarily couples to the Gi protein, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Downstream of G-protein activation, CYM-5442 has been shown to stimulate the phosphorylation of p42/p44 MAPK (ERK1/2).[1] Furthermore, agonist binding induces receptor phosphorylation, internalization, and ubiquitination, which are key steps in the regulation of receptor signaling and trafficking.[5][6]
C. Quantitative Data Summary
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| EC50 | CHO-K1 cells with S1P1 | CYM-5442 | 46 nM (for p42/p44-MAPK phosphorylation) | [1] |
| Lymphopenia | C57BL/6 mice | 10 mg/kg CYM-5442 (i.p.) | 64% decrease in WBCs; 83-84% decrease in T-cells | [5] |
| Chemokine Reduction | Human Endothelial Cells | CYM-5442 | Downregulation of CCL2 and CCL7 mRNA | [2][3] |
| ICAM1 Inhibition | HPMEC (Influenza-infected) | CYM-5442 | Dose- and time-dependent reduction in ICAM1 | [7] |
| GVHD Survival | Mouse model of aGVHD | 3 mg/kg CYM-5442 (daily) | Significantly prolonged survival vs. control | [2] |
D. Experimental Protocols
This protocol is adapted from studies demonstrating the efficacy of CYM-5442 in mitigating aGVHD.[2][3]
-
Animal Model: Utilize a standard murine model of aGVHD (e.g., C57BL/6 recipients of bone marrow and splenocytes from BALB/c donors).
-
CYM-5442 Preparation: Dissolve CYM-5442 in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., sterile water).
-
Dosing Regimen: Administer CYM-5442 at a dose of 3 mg/kg via i.p. injection once daily, starting from day -1 to day +3 post-transplantation. A control group should receive the vehicle alone.
-
Monitoring: Monitor mice daily for survival, body weight loss, and clinical signs of GVHD (e.g., posture, activity, fur texture, skin integrity).
-
Endpoint Analysis:
-
Survival: Record and plot survival data using Kaplan-Meier curves.
-
Histopathology: At a predetermined time point, harvest target organs (liver, gut, skin), fix in formalin, and perform H&E staining to score GVHD pathology.
-
Flow Cytometry: Analyze peripheral blood or spleen for immune cell populations, particularly macrophage infiltration (e.g., CD11b+ F4/80+ cells) in target organs.
-
This protocol is based on experiments showing CYM-5442's effect on endothelial cells.[2]
-
Cell Culture: Culture human endothelial cells (e.g., HUVECs or HPMECs) in appropriate media to confluence.
-
Stimulation: Pre-treat cells with varying concentrations of CYM-5442 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).
-
Inflammatory Challenge: Add an inflammatory stimulus, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), to the media and incubate for 4-6 hours.
-
RNA Extraction and qRT-PCR:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target chemokines (e.g., CCL2, CCL7) and a housekeeping gene (e.g., β-actin) for normalization.
-
-
Data Analysis: Calculate the relative fold change in chemokine expression in CYM-5442-treated cells compared to vehicle-treated controls.
II. Proposed Combination Therapies with CYM-5442
While specific studies detailing synergistic combinations of CYM-5442 with other research compounds are limited, its mechanism of action suggests several promising avenues for investigation.
A. Combination with Toll-Like Receptor (TLR) Agonists
Rationale: TLR agonists are potent activators of the innate immune system and are explored as vaccine adjuvants and anti-cancer agents.[8] However, they can induce strong inflammatory responses. CYM-5442, by modulating endothelial activation and macrophage recruitment, could be used to temper excessive inflammation while preserving the desired immunostimulatory effects of TLR agonists.
Proposed Experiment: Investigate the combined effect of CYM-5442 and a TLR7/8 agonist (e.g., R848) on cytokine production in human peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment:
-
Pre-treat cells with CYM-5442 (e.g., 1 µM) for 2 hours.
-
Add a TLR agonist, such as R848 (resiquimod) (e.g., 1 µg/mL).
-
Include control groups: Vehicle only, CYM-5442 only, and R848 only.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of key cytokines using a multiplex immunoassay (e.g., Luminex) or ELISA. Key analytes should include pro-inflammatory cytokines (TNF-α, IL-6, IL-12p70) and anti-inflammatory cytokines (IL-10).
-
-
Data Analysis: Compare cytokine levels across the different treatment groups to assess for synergistic or modulatory effects.
B. Combination with Chemotherapeutic Agents
Rationale: Many chemotherapeutic agents induce inflammation in the tumor microenvironment, which can sometimes promote tumor survival and resistance. CYM-5442's ability to reduce macrophage infiltration could be leveraged to modulate the tumor immune microenvironment and potentially enhance the efficacy of chemotherapy.
Proposed Research Direction: In a syngeneic mouse model of cancer (e.g., CT26 colon carcinoma), evaluate the anti-tumor efficacy of a standard chemotherapeutic agent (e.g., 5-Fluorouracil) with and without the co-administration of CYM-5442. Endpoints would include tumor growth delay, overall survival, and analysis of the tumor immune infiltrate (e.g., ratio of M1/M2 macrophages, T-cell populations) by flow cytometry and immunohistochemistry. This approach would elucidate whether targeting S1P1 signaling can favorably reprogram the tumor microenvironment to enhance response to conventional cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Local therapy with combination TLR agonists stimulates systemic anti-tumor immunity and sensitizes tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential off-target effects of CYM 9484.
Welcome to the technical support center for CYM 9484. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting advice for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, with a reported IC50 value of 19 nM.[1] It was developed from the chemical scaffold of SF-11, an earlier NPY Y2 antagonist.[1]
Q2: What is known about the selectivity and potential off-target effects of this compound?
A2: this compound is described as a "highly potent and selective" NPY Y2 receptor antagonist.[1] The chemical series from which this compound was derived, represented by the parent compound SF-11, was screened against a panel of 38 off-target receptors, including G-protein coupled receptors (GPCRs), transporters, and ion channels, and was found to be selective against the NPY Y1 receptor. However, there is a qualitative mention in the literature that the parent compound, SF-11, may have some interactions with serotonin (5HT) receptors or dopamine transporters. The specific quantitative data for this compound against a broad panel of off-target receptors is not publicly available in the primary scientific literature.
Q3: We are observing unexpected effects in our cellular assay that do not seem to be mediated by the NPY Y2 receptor. What could be the cause?
A3: While this compound is reported to be selective, unexpected effects could potentially arise from off-target interactions. Based on preliminary data from the parent compound (SF-11), it would be prudent to investigate potential interactions with serotonin or dopamine receptors. It is also possible that at high concentrations, this compound may interact with other, as-yet-unidentified targets. We recommend performing control experiments to rule out Y2 receptor-independent effects.
Q4: What are the recommended negative controls to use in our experiments to confirm the observed effects are Y2-receptor mediated?
A4: To confirm that the observed effects are mediated by the NPY Y2 receptor, we recommend the following controls:
-
Cell lines lacking the NPY Y2 receptor: Use a parental cell line that does not endogenously express the NPY Y2 receptor or a knockout cell line.
-
Use of a structurally unrelated NPY Y2 antagonist: Compare the effects of this compound with another well-characterized NPY Y2 antagonist that has a different chemical structure.
-
Rescue experiments: In cells expressing the NPY Y2 receptor, co-administration of an NPY Y2 receptor agonist, such as NPY or Peptide YY, should reverse the effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | 1. Compound stability and solubility issues.2. Cell line integrity and passage number. | 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and use immediately. Avoid repeated freeze-thaw cycles. Confirm the solubility of the compound in your cell culture media.2. Ensure consistent cell culture conditions, including passage number and cell density. Perform regular cell line authentication. |
| Observed effect is not reversible by an NPY Y2 agonist | 1. The effect may be due to an off-target interaction.2. The concentration of this compound used is too high, leading to non-specific effects. | 1. Investigate potential off-target effects, starting with serotonin and dopamine receptor pathways. Consider performing a broad off-target screening panel.2. Perform a dose-response curve to determine the optimal concentration range for specific NPY Y2 receptor antagonism. Use the lowest effective concentration. |
| Toxicity or cell death observed at higher concentrations | 1. Off-target effects leading to cytotoxicity.2. Non-specific effects due to high compound concentration. | 1. Assess cell viability using standard assays (e.g., MTT, LDH) in the presence of this compound. If toxicity is observed, it may be linked to an off-target effect.2. Lower the concentration of this compound to a range where it is selective for the NPY Y2 receptor and non-toxic. |
Quantitative Data Summary
The parent compound of the series, SF-11, was characterized for its on-target and primary off-target activity. While specific quantitative data for this compound's off-target profile is not available, the data for SF-11 provides an indication of the scaffold's general selectivity.
Table 1: On-target and Primary Off-target Activity of SF-11 (Parent Compound of this compound)
| Target | Assay Type | Result (IC50 or % Inhibition) | Reference |
| NPY Y2 Receptor | cAMP Biosensor Assay | IC50 = 199 nM | [2] |
| NPY Y1 Receptor | cAMP Biosensor Assay | No affinity up to 35 µM | [3] |
Note: Further quantitative data on the off-target profile of this compound is not available in the reviewed literature.
Experimental Protocols
Protocol 1: NPY Y2 Receptor Functional Antagonism Assay (cAMP Measurement)
This protocol is a general guideline for assessing the functional antagonism of this compound at the NPY Y2 receptor.
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to the desired concentrations.
-
Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.
-
-
Agonist Stimulation:
-
Add a fixed concentration of an NPY Y2 receptor agonist (e.g., NPY) that elicits a submaximal response (EC80) to the wells.
-
Include control wells with no agonist and wells with agonist but no antagonist.
-
-
cAMP Measurement:
-
After a specified incubation time (e.g., 15-30 minutes), lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Visualizations
Caption: NPY Y2 receptor signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for investigating unexpected effects of this compound.
References
- 1. Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF 11 | NPY Receptor Antagonists: R&D Systems [rndsystems.com]
CYM 9484 toxicity and cytotoxicity considerations.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the toxicity and cytotoxicity of CYM 9484, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist. The following content is designed to address potential issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting tips for researchers working with this compound.
Q1: What is the expected cytotoxic concentration of this compound in cell culture?
Q2: I am observing high variability in my in vitro cytotoxicity assay results with this compound. What could be the cause?
High variability in cytotoxicity assays can arise from several factors:
-
Compound Solubility: Ensure that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Precipitation of the compound can lead to inconsistent concentrations across wells.
-
Cell Seeding Density: Inconsistent cell numbers per well is a common source of variability. Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Incubation Time: The duration of compound exposure can significantly impact cytotoxicity. Optimize the incubation time for your specific cell line and experimental goals.
Q3: My cells show significant cytotoxicity at concentrations where I expect to see only Y2 receptor antagonism. How can I differentiate between specific and off-target effects?
To distinguish between on-target Y2 receptor-mediated effects and general cytotoxicity, consider the following controls:
-
Use a control cell line: Employ a cell line that does not express the NPY Y2 receptor. If similar toxicity is observed in both the Y2R-expressing and non-expressing cells, the effect is likely off-target.
-
Rescue experiment: Co-incubate the cells with this compound and an NPY Y2 receptor agonist. If the toxicity is mediated by Y2 receptor antagonism, the presence of the agonist may rescue the cells.
-
Use a structurally unrelated Y2 receptor antagonist: Comparing the effects of this compound with another Y2 receptor antagonist with a different chemical scaffold can help determine if the observed toxicity is a class effect.
Q4: Are there any known in vivo toxicity concerns with this compound or other NPY Y2 receptor antagonists?
Currently, there is limited publicly available information on the in vivo toxicity profile of this compound. As a general consideration for NPY Y2 receptor antagonists, potential in vivo effects could be related to the modulation of physiological processes regulated by the NPY system, such as cardiovascular function, anxiety, and food intake. The lack of a severe phenotype in NPY Y2 receptor knockout mice suggests that mechanism-based toxicity may not be a primary concern. However, comprehensive in vivo toxicology studies are necessary to fully characterize the safety profile of this compound.
Quantitative Data Summary
While specific quantitative cytotoxicity data for this compound is not published, the table below summarizes the findings for its structural analogs, which were identified as potent NPY Y2 receptor antagonists. This data is derived from a study assessing their effect on the viability of Y2R-expressing HEK cells after a 72-hour incubation.
| Compound Class | Relationship to this compound | Cytotoxicity (CC50) vs. Y2R Affinity (IC50) |
| HTS-derived Y2R Antagonists & Analogs | Structural Analogs | Toxic at concentrations 10- to 100-fold higher than their respective Y2R IC50 values. |
Note: This data should be used as a guideline. The exact CC50 for this compound should be determined empirically for the specific cell line and assay conditions being used.
Experimental Protocols
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is based on the methodology used for the structural analogs of this compound and is a common method for assessing cell viability.
Materials:
-
Y2R-expressing HEK293 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
1536-well plates (or 96-well plates, with adjustments to volumes)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells to a concentration that will result in approximately 50-70% confluency at the end of the assay.
-
Seed 500 cells/well in 1536-well plates in a volume of 5 µL of growth medium. (For 96-well plates, seed 5,000-10,000 cells/well in 100 µL).
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is recommended to perform a 10-point, 1:3 serial dilution, with the highest final concentration being around 100 µM.
-
Add the diluted compound to the cells. Include vehicle-only (DMSO) and untreated controls.
-
Incubate the plates for 72 hours at 37°C.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 5 µL for 1536-well plates, 100 µL for 96-well plates).
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.
-
Visualizations
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the Y2 receptor by its endogenous ligand, Neuropeptide Y (NPY), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence various cellular processes, including neurotransmitter release.
Caption: Simplified signaling pathway of the NPY Y2 receptor.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram outlines the key steps for assessing the cytotoxicity of this compound in a cell-based assay.
Caption: General workflow for an in vitro cytotoxicity assay.
How to optimize CYM 9484 concentration for experiments.
Welcome to the technical support center for CYM 9484, a potent and selective antagonist for the Neuropeptide Y (NPY) Y2 receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and highly potent small-molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor, with a reported IC50 of 19 nM.[1] Its primary mechanism of action is to block the binding of endogenous ligands like NPY and Peptide YY (PYY) to the Y2 receptor, thereby inhibiting its downstream signaling pathways.
Q2: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound at room temperature. Once dissolved in DMSO, stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the NPY Y2 receptor signaling pathway?
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also modulate other signaling pathways, including the MAPK/ERK pathway.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Antagonist Activity | Incorrect Agonist Concentration: The agonist concentration may be too high, making it difficult to observe competitive antagonism. | Determine the EC80 of your agonist in your specific assay system. Using an agonist concentration at or near the EC80 will provide a sufficient signal window to observe inhibition. |
| Inadequate Pre-incubation Time: The antagonist may not have had enough time to reach equilibrium with the receptor before the agonist was added. | Pre-incubate the cells with this compound for at least 15-30 minutes before adding the agonist. This allows for sufficient time for the antagonist to bind to the receptor. | |
| Cell Health and Receptor Expression: Low receptor expression or poor cell health can lead to a reduced signal window and make it difficult to detect antagonism. | Ensure your cells are healthy, within a low passage number, and have adequate Y2 receptor expression. You can verify receptor expression using techniques like qPCR or western blotting. | |
| High Background Signal | Constitutive Receptor Activity: Some cell lines may exhibit high basal signaling in the absence of an agonist. | Consider using an inverse agonist to reduce basal activity or select a cell line with lower constitutive activity. |
| Assay Reagent Issues: Problems with assay buffers, detection reagents, or the agonist itself can contribute to high background. | Prepare fresh reagents and validate the activity of your agonist. Ensure that the final DMSO concentration from the compound dilutions does not exceed 0.5% in the assay, as higher concentrations can affect cell viability and assay performance. | |
| Inconsistent or Variable Results | Cell Plating and Density: Inconsistent cell numbers per well can lead to variability in the results. | Ensure a homogenous cell suspension and use a multichannel pipette for cell plating to minimize well-to-well variability. Optimize the cell density for your specific assay. |
| Edge Effects: Wells on the edge of the plate can be prone to evaporation, leading to altered concentrations and variable results. | To minimize edge effects, do not use the outer wells of the plate for experimental data. Fill these wells with sterile water or PBS to maintain humidity. |
Experimental Protocols & Data
Optimizing this compound Concentration
The optimal concentration of this compound will depend on the specific assay and cell type being used. A good starting point is to perform a dose-response experiment to determine the IC50 in your system.
| Parameter | Recommendation |
| Starting Concentration | 10 µM |
| Dose-Response Range | 10 µM to 0.1 nM (using 1:10 or 1:3 serial dilutions) |
| Agonist Concentration | EC80 of the chosen NPY Y2 receptor agonist (e.g., NPY or PYY) |
Protocol: In Vitro cAMP Assay for this compound
This protocol describes a method to measure the antagonist effect of this compound on agonist-induced inhibition of cAMP production in a cell line expressing the NPY Y2 receptor (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the human NPY Y2 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
NPY Y2 receptor agonist (e.g., NPY)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
96-well or 384-well white opaque microplates
Procedure:
-
Cell Plating:
-
Seed the NPY Y2 receptor-expressing cells into a 96-well or 384-well plate at a pre-determined optimal density.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a dose-response curve (e.g., from 10 µM to 0.1 nM).
-
Prepare the agonist solution at a concentration that will give an EC80 response in the assay.
-
Prepare a solution of forskolin and IBMX in assay buffer.
-
-
Assay Protocol:
-
Wash the cells once with assay buffer.
-
Add the diluted this compound solutions to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
Add the agonist solution to the wells (except for the basal control wells).
-
Add the forskolin/IBMX solution to all wells to stimulate cAMP production.
-
Incubate for the time recommended by the cAMP detection kit manufacturer (typically 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 of this compound.
-
Visualizations
Caption: NPY Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound.
References
Troubleshooting inconsistent results with CYM 9484.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CYM 9484, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question: Why am I observing no effect or a weaker than expected antagonist effect of this compound in my in vitro assay?
Answer: Several factors could contribute to a lack of observable antagonist activity. Consider the following possibilities and troubleshooting steps:
-
Compound Integrity and Handling:
-
Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions should be aliquoted and stored at -80°C (for up to 2 years) or -20°C (for up to 1 year) to minimize freeze-thaw cycles.[1]
-
Solubility Issues: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before preparing further dilutions. For aqueous buffers, be mindful of the final DMSO concentration and the potential for the compound to precipitate at lower concentrations.
-
-
Experimental Design:
-
Insufficient Pre-incubation Time: As a competitive antagonist, this compound needs to bind to the Y2 receptor before the addition of the agonist (e.g., NPY). A pre-incubation time of 15-30 minutes is generally recommended to allow the antagonist to reach binding equilibrium.
-
Inappropriate Agonist Concentration: If the concentration of the NPY agonist is too high, it can outcompete this compound, masking its antagonist effect. It is recommended to use an agonist concentration around the EC80 to provide a sufficient window for observing antagonism.
-
Assay Sensitivity: Ensure your assay has a sufficient signal-to-background ratio to detect the inhibitory effect of the antagonist.
-
-
Cellular System:
-
Low Receptor Expression: The cell line used should express a sufficient number of NPY Y2 receptors. Low receptor density can lead to a small assay window, making it difficult to observe antagonism.
-
Cell Health: Use healthy, sub-confluent cells for your experiments. Over-passaged or unhealthy cells may exhibit altered receptor expression and signaling.
-
Question: I am seeing inconsistent results between different experimental batches. What could be the cause?
Answer: Batch-to-batch variability can be frustrating. Here are some common causes and solutions:
-
Reagent Variability:
-
This compound Stock Solution: Prepare a large, single batch of a high-concentration stock solution of this compound in DMSO. Aliquot and store it properly. This will ensure consistency in the compound concentration across multiple experiments.
-
Agonist Quality: Ensure the NPY agonist used is of high quality and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Culture Media and Supplements: Use the same lot of media, serum, and other supplements to minimize variability in cell growth and receptor expression.
-
-
Procedural Drifts:
-
Inconsistent Incubation Times: Strictly adhere to the optimized pre-incubation and incubation times for all experiments.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate dilutions.
-
-
Cell Passage Number:
-
Use cells within a defined, narrow range of passage numbers for all experiments to avoid variability in receptor expression and signaling pathways that can occur with excessive passaging.
-
Question: At high concentrations, this compound seems to have off-target effects. How can I confirm this and what should I do?
Answer: While this compound is a selective NPY Y2 receptor antagonist, high concentrations of any small molecule can lead to off-target effects.[2]
-
Confirming Off-Target Effects:
-
Use a Structurally Unrelated Y2 Antagonist: Compare the effects of this compound with another known, structurally different NPY Y2 receptor antagonist, such as BIIE0246.[3] If both compounds produce the same effect at concentrations relevant to their Y2 receptor affinity, the effect is likely on-target.
-
Use a Y2 Receptor Knockout/Knockdown System: The most definitive way to confirm an on-target effect is to test this compound in a cell line or animal model that lacks the NPY Y2 receptor. If the effect persists in the absence of the receptor, it is an off-target effect.
-
Dose-Response Curve: A well-defined sigmoidal dose-response curve is indicative of a specific receptor-mediated effect. Off-target effects often exhibit a different dose-response relationship.
-
-
Mitigating Off-Target Effects:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired antagonist effect in your assay and use this concentration for subsequent experiments.
-
Control Experiments: Always include appropriate vehicle controls and consider using a negative control compound if available.
-
FAQs
What is the mechanism of action of this compound?
This compound is a selective and potent competitive antagonist of the neuropeptide Y (NPY) Y2 receptor.[1][4] The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi alpha subunit.[5] Activation of the Y2 receptor by its endogenous ligand, NPY, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] By blocking the binding of NPY to the Y2 receptor, this compound prevents this downstream signaling cascade.
What is the IC50 of this compound?
This compound has an IC50 of 19 nM for the NPY Y2 receptor.[1][4]
How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This stock solution can then be serially diluted in an appropriate buffer for your experiment. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all conditions.
What are some common in vitro and in vivo applications of this compound?
-
In Vitro : this compound can be used in cell-based assays to study NPY Y2 receptor signaling, such as cAMP assays, calcium mobilization assays, and radioligand binding assays.[6][7]
-
In Vivo : Due to its role in regulating neurotransmitter release, this compound and other Y2 receptor antagonists are used in animal models to study a variety of physiological processes, including anxiety, pain, and appetite regulation.[8][9][10][11]
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Name | N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide | [4] |
| Molecular Weight | 509.63 g/mol | [4] |
| IC50 (NPY Y2 Receptor) | 19 nM | [1][4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility (DMSO) | 125 mg/mL (245.25 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for up to 2 years | [1] |
Experimental Protocols
Key Experiment 1: In Vitro cAMP Assay to Determine the Potency of this compound
Objective: To determine the IC50 of this compound by measuring its ability to inhibit NPY-mediated suppression of cAMP production in a cell line expressing the human NPY Y2 receptor.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human NPY Y2 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer (e.g., HBSS with 0.1% BSA) to generate a range of concentrations (e.g., 1 pM to 10 µM).
-
Prepare a solution of NPY (agonist) at a concentration that gives a submaximal response (e.g., EC80).
-
Prepare a solution of Forskolin (to stimulate cAMP production) at a final concentration of 10 µM.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 20 minutes at 37°C.
-
Add the NPY agonist to the wells (except for the basal and forskolin-only controls) and incubate for 15 minutes at 37°C.
-
Add Forskolin to all wells (except for the basal control) and incubate for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Key Experiment 2: In Vivo Assessment of Anxiolytic-like Effects in a Mouse Model
Objective: To evaluate the potential anxiolytic-like effects of this compound using the elevated plus-maze test in mice.
Methodology:
-
Animals: Use adult male C57BL/6 mice. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).[1]
-
Dissolve this compound in the vehicle to the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
-
Experimental Procedure:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the behavioral test.
-
Place each mouse in the center of the elevated plus-maze, facing an open arm.
-
Record the behavior of the mouse for 5 minutes using a video camera.
-
-
Behavioral Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
-
Statistical Analysis:
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound treated groups to the vehicle control group.
-
Visualizations
Caption: NPY Y2 Receptor Signaling Pathway
Caption: In Vitro Antagonist Assay Workflow
Caption: Troubleshooting Inconsistent Results
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. opnme.com [opnme.com]
- 4. This compound | NPY Receptors | Tocris Bioscience [tocris.com]
- 5. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe Report for NPY-Y2 Receptor Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are NPY2R antagonists and how do they work? [synapse.patsnap.com]
- 11. Neuropeptide Y (NPY) Y2 receptors mediate behaviour in two animal models of anxiety: evidence from Y2 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CYM-9484 Technical Support Center: Troubleshooting & Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of potential degradation issues with CYM-9484.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for CYM-9484 powder?
A1: For long-term storage, CYM-9484 as a solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I prepare and store stock solutions of CYM-9484?
A2: CYM-9484 is soluble in DMSO up to 125 mg/mL (245.25 mM).[1] It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 2 years or at -20°C for up to 1 year.[1]
Q3: My CYM-9484 solution has changed color. What does this indicate?
A3: A change in the color of your CYM-9484 solution may suggest chemical degradation. The carbothioamide (thiourea) moiety in CYM-9484 is susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to prepare a fresh stock solution and re-evaluate your experimental results.
Q4: I observe precipitation in my working solution when diluting the DMSO stock in an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like CYM-9484. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5%, to avoid cell toxicity and solubility issues. It is also recommended to add the DMSO stock solution to the aqueous buffer with vigorous vortexing to ensure rapid and uniform mixing. For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[1]
Q5: What are the likely degradation pathways for CYM-9484?
A5: While specific degradation studies on CYM-9484 are not extensively published, based on its chemical structure, the primary degradation pathway is likely the oxidation of the carbothioamide (thiourea) group. This can lead to the formation of a urea derivative or other oxidized species. Hydrolysis of the carbothioamide under strong acidic or basic conditions is also a possibility, though less likely under typical experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause 1: Degradation of CYM-9484 in stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of CYM-9484 from the powder. Compare the activity of the fresh solution with the old one in a parallel experiment.
-
Prevention: Aliquot stock solutions into single-use vials and store them at the recommended temperature (-80°C for long-term). Avoid repeated freeze-thaw cycles.
Possible Cause 2: Degradation of CYM-9484 in the aqueous assay buffer.
-
Troubleshooting Step: Assess the stability of CYM-9484 in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze for degradation using HPLC.
-
Prevention: Prepare working solutions fresh before each experiment. If the compound is unstable in your buffer, consider adjusting the pH or using a different buffer system if your experimental design allows.
Issue 2: Appearance of unknown peaks in HPLC analysis of CYM-9484.
Possible Cause: Degradation of the compound due to improper handling or storage.
-
Troubleshooting Step: Analyze a freshly prepared solution of CYM-9484 to confirm the retention time of the parent compound. Compare the chromatogram of the stored solution to identify any new peaks, which are likely degradation products.
-
Prevention: Store CYM-9484 powder and solutions protected from light and air. Use high-purity solvents for solution preparation.
Data Presentation
Table 1: Recommended Storage Conditions for CYM-9484
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Table 2: Solubility of CYM-9484
| Solvent | Maximum Concentration | Reference |
| DMSO | 125 mg/mL (245.25 mM) | [1] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.08 mg/mL (4.08 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of CYM-9484 Stock Solution
-
Materials:
-
CYM-9484 powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Allow the CYM-9484 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of CYM-9484 powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be required.[1]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Forced Degradation Study for CYM-9484
Note: This is a general protocol. Specific conditions may need to be optimized.
-
Objective: To assess the stability of CYM-9484 under various stress conditions (hydrolytic, oxidative, and photolytic).
-
Materials:
-
CYM-9484
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a suitable C18 column
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of CYM-9484 in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal Degradation: Expose the solid powder and the stock solution to dry heat (e.g., 80°C) for 24 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by HPLC. Compare the chromatograms of the stressed samples with that of an untreated control to identify and quantify any degradation products.
-
Visualizations
Caption: Potential oxidative degradation of CYM-9484's thiourea moiety.
Caption: Workflow for preparing and storing CYM-9484 stock solutions.
Caption: Troubleshooting inconsistent results with CYM-9484.
References
Technical Support Center: CYM-9484 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of CYM-9484, a potent Neuropeptide Y (NPY) Y2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is CYM-9484 and why is its bioavailability a concern?
A1: CYM-9484 is a selective and highly potent antagonist of the Neuropeptide Y (NPY) Y2 receptor, with an IC50 of 19 nM.[1] Like many small molecule drugs, its physicochemical properties can lead to challenges in achieving optimal oral bioavailability, potentially affecting its therapeutic efficacy in vivo. While specific public data on CYM-9484's bioavailability is limited, its formulation in research settings often involves vehicles designed to enhance solubility, suggesting that poor aqueous solubility is a key factor that can contribute to low bioavailability.
Q2: What are the common reasons for poor bioavailability of research compounds like CYM-9484?
A2: Poor oral bioavailability is a frequent challenge in drug development and can stem from several factors:
-
Poor aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low membrane permeability: The drug may not efficiently cross the intestinal wall to enter the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: Are there any ready-to-use formulation protocols for in vivo administration of CYM-9484?
A3: Yes, several suppliers provide starting point formulations for in vivo experiments. These typically involve a combination of solvents and excipients to improve solubility. For instance, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. Another suggested vehicle uses a combination of DMSO and corn oil.[2] It is crucial to note that these are starting points, and optimization may be necessary for your specific experimental model and route of administration.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with CYM-9484 related to its bioavailability.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable plasma concentrations of CYM-9484 | Poor absorption from the administration site. | 1. Optimize the formulation: Experiment with different ratios of co-solvents and surfactants. Consider advanced formulations like lipid-based delivery systems or nanoparticles. 2. Change the route of administration: If oral bioavailability is low, consider parenteral routes such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection to bypass gastrointestinal absorption barriers. 3. Assess solubility: Determine the solubility of CYM-9484 in your chosen vehicle to ensure it is not precipitating upon administration. |
| Lack of expected pharmacological effect | Insufficient concentration of CYM-9484 at the target receptor. | 1. Increase the dose: A dose-response study can help determine the optimal dose required to achieve the desired effect. 2. Confirm target engagement: If possible, measure the occupancy of the NPY Y2 receptor in your target tissue. 3. Evaluate pharmacokinetics: Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of CYM-9484 in your animal model. This will provide crucial data on Cmax, Tmax, and overall exposure. |
| Precipitation of the compound in the formulation | The concentration of CYM-9484 exceeds its solubility in the vehicle. | 1. Reduce the concentration: Lower the stock concentration of CYM-9484. 2. Modify the vehicle: Adjust the solvent/excipient ratios or explore alternative solubilizing agents. 3. Use of co-solvents: Employing a mixture of water-miscible solvents can enhance the solubility of hydrophobic compounds.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and improve the bioavailability of CYM-9484.
Protocol 1: Preparation of a Standard In Vivo Formulation
This protocol is a common starting point for dissolving CYM-9484 for in vivo use.
Materials:
-
CYM-9484 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of CYM-9484 in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (e.g., to a final concentration of 40%).
-
Add Tween-80 to the tube (e.g., to a final concentration of 5%).
-
Vortex the mixture until it is a clear solution.
-
Add saline to reach the final desired volume and concentration. The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex again to ensure homogeneity. Visually inspect for any precipitation.
Protocol 2: Pharmacokinetic (PK) Study Design
A PK study is essential to understand the absorption and disposition of CYM-9484 in your animal model.
Animals:
-
Select the appropriate species and strain of animal for your research question (e.g., C57BL/6 mice).
-
Ensure animals are properly acclimatized before the study.
Procedure:
-
Administer CYM-9484 at a defined dose and route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of CYM-9484.
-
Calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
Half-life (t1/2)
-
Signaling Pathways and Workflows
NPY Y2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NPY Y2 receptor, which is a Gi-coupled receptor. Activation of the Y2 receptor by its endogenous ligand, Neuropeptide Y, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular function. As an antagonist, CYM-9484 blocks this pathway.
Caption: NPY Y2 Receptor Signaling Pathway.
Experimental Workflow for Overcoming Poor Bioavailability
The following diagram outlines a logical workflow for researchers facing challenges with the in vivo bioavailability of a compound like CYM-9484.
Caption: Experimental Workflow for Troubleshooting Bioavailability.
References
Navigating GPR120 Agonist Research: A Technical Support Guide
Initial Clarification on CYM 9484: It is important to begin by clarifying that this compound is characterized in scientific literature as a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist, not a GPR120 agonist.[1][2][3][4] This guide will therefore focus on the unexpected phenotypic effects that may be encountered when working with GPR120 agonists in general, to address the core scientific query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of GPR120 agonist studies.
Troubleshooting Guide: Unexpected Phenotypic Effects of GPR120 Agonists
Question 1: We are observing a lack of the expected anti-inflammatory effect of our GPR120 agonist in our macrophage cell line. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Receptor Expression Levels: GPR120 expression can vary significantly between different macrophage phenotypes (e.g., M1 vs. M2) and cell lines.
-
Troubleshooting: Verify GPR120 expression in your specific cell model at both the mRNA (qPCR) and protein (Western blot or flow cytometry) levels.
-
-
Signaling Pathway Bias: GPR120 can signal through both Gαq/11- and β-arrestin-2-mediated pathways. The anti-inflammatory effects are primarily associated with the β-arrestin-2 pathway.[5] Your agonist may be biased towards the Gαq/11 pathway.
-
Troubleshooting: Test for β-arrestin-2 recruitment using a relevant assay (e.g., BRET or FRET-based assays) to confirm your agonist engages the intended anti-inflammatory pathway.
-
-
Species-Specific Differences: The potency and signaling bias of GPR120 agonists can differ between human and rodent models.
-
Troubleshooting: If using a rodent cell line, ensure your agonist has been validated for efficacy in that species.
-
Question 2: Our in vivo model treated with a GPR120 agonist shows an unexpected increase in adiposity, despite reports of improved metabolic parameters. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Adipogenic Effects: GPR120 is involved in adipocyte differentiation and maturation.[6] Chronic stimulation of GPR120, especially with a potent agonist, may promote adipogenesis and lead to an increase in fat mass.
-
Troubleshooting: Correlate the increase in adiposity with measurements of adipocyte size and number. Assess markers of adipogenesis (e.g., PPARγ expression).
-
-
Energy Homeostasis Regulation: GPR120 is expressed in the central nervous system and may influence energy balance and food intake.[6]
-
Troubleshooting: Monitor food intake and energy expenditure in your animal model to determine if the observed effect is centrally mediated.
-
Question 3: We are seeing inconsistent results in our oral glucose tolerance tests (OGTT) with our GPR120 agonist. What could be the source of this variability?
Possible Causes and Troubleshooting Steps:
-
GLP-1 Secretion Dependency: A primary mechanism for the glucose-lowering effect of GPR120 agonists is the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells.[7] The magnitude of this effect can be influenced by the timing of agonist administration relative to the glucose challenge.
-
Troubleshooting: Standardize the timing of drug administration before the glucose bolus. A 30-minute pre-treatment is often used.[7]
-
-
Pharmacokinetics of the Agonist: Poor oral bioavailability or rapid metabolism of the agonist can lead to variable exposure and inconsistent efficacy.
-
Troubleshooting: Perform pharmacokinetic studies to determine the Cmax and Tmax of your compound in the chosen animal model to optimize the dosing regimen for the OGTT.
-
Frequently Asked Questions (FAQs)
Q1: What are the main signaling pathways activated by GPR120? A1: GPR120 is a G protein-coupled receptor that primarily signals through two main pathways:
-
Gαq/11 Pathway: Activation of this pathway leads to an increase in intracellular calcium.
-
β-arrestin-2 Pathway: This pathway is largely responsible for the anti-inflammatory effects of GPR120 activation.[5]
Q2: Are there known off-target effects for synthetic GPR120 agonists? A2: While specific off-target effects are compound-dependent, a common consideration is cross-reactivity with other free fatty acid receptors, such as GPR40. It is crucial to profile the selectivity of a novel GPR120 agonist against other related receptors.
Q3: Can GPR120 agonists cause hypoglycemia? A3: The insulinotropic effect of GPR120 agonists is generally glucose-dependent, meaning they stimulate insulin secretion primarily in the presence of high glucose levels. This mechanism is thought to minimize the risk of hypoglycemia.[8]
Quantitative Data Summary
The following table summarizes the in vitro potency of various GPR120 agonists.
| Agonist | Target | Assay Type | EC50/IC50 | Cell Line | Reference |
| α-Linolenic acid (ALA) | GPR120 | Insulin Secretion | 1.2 x 10⁻⁸ M | BRIN-BD11 | [8] |
| GW-9508 | GPR120 | Insulin Secretion | 6.4 x 10⁻⁸ M | BRIN-BD11 | [8] |
| Eicosapentaenoic acid (EPA) | GPR120 | Insulin Secretion | 7.9 x 10⁻⁸ M | BRIN-BD11 | [8] |
| Docosahexaenoic acid (DHA) | GPR120 | Insulin Secretion | 1.0 x 10⁻⁷ M | BRIN-BD11 | [8] |
| TUG-891 | GPR120 | GLP-1 Secretion | Not specified | Murine and Human EECs | [9] |
| DFL23916 | GPR120/GPR40 Dual Agonist | GLP-1 Secretion | Not specified | Murine and Human EECs | [9] |
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay
This protocol is used to determine the activation of the GPR120-Gαq/11 signaling pathway.
-
Cell Culture: Plate HEK293 cells stably expressing GPR120 in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the GPR120 agonist in the assay buffer.
-
Assay: Place the cell plate in a fluorescence plate reader (e.g., FLIPR). Add the compound dilutions to the cells and measure the fluorescence intensity over time.
-
Data Analysis: Calculate the increase in fluorescence relative to the baseline. Plot the dose-response curve and determine the EC50 value.
Visualizations
Caption: GPR120 signaling pathways.
Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).
References
- 1. Synthesis and SAR of selective small molecule Neuropeptide Y Y2 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of selective small molecule neuropeptide Y Y2 receptor antagonists [agris.fao.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Biased agonism at free-fatty acid receptor-4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Evaluation of the insulin-releasing and glucose-lowering effects of GPR120 activation in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Antagonistic Activity of CYM 9484
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for validating the antagonistic activity of CYM 9484. Contrary to some initial database classifications, this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor , not the S1P4 receptor. This document will focus exclusively on its activity at the NPY Y2 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Neuropeptide Y (NPY) Y2 receptor. It is a potent antagonist with an IC50 value of 19 nM.[1][2][3][4]
Q2: Is this compound an antagonist for the S1P4 receptor?
A2: There is no substantial evidence in the peer-reviewed literature to support that this compound is an antagonist of the S1P4 receptor. It has been robustly characterized as an NPY Y2 receptor antagonist.
Q3: What is the mechanism of action of the NPY Y2 receptor?
A3: The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[5][6] Upon activation by endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][6] It can also modulate intracellular calcium levels and potassium channels.[1][6][7]
Q4: What types of assays can be used to validate the antagonistic activity of this compound?
A4: The antagonistic activity of this compound can be validated using several in vitro assays, including:
-
cAMP Assays: To measure the inhibition of agonist-induced cAMP reduction.
-
Calcium Mobilization Assays: To assess the blockade of agonist-induced changes in intracellular calcium.
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the NPY Y2 receptor.
Quantitative Data Summary
The following table summarizes the reported potency of this compound for the NPY Y2 receptor.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | NPY Y2 Receptor | Not Specified | 19 nM | [1][2][3][4] |
Signaling Pathway
The NPY Y2 receptor is a Gi/o-coupled GPCR. The binding of an agonist like NPY or PYY initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This compound, as an antagonist, blocks this agonist-induced signaling.
Caption: NPY Y2 Receptor Signaling Pathway.
Experimental Protocols & Troubleshooting
cAMP Accumulation Assay
This functional assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production.
Experimental Workflow:
Caption: Workflow for a cAMP Accumulation Assay.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure proper cell suspension before seeding, use calibrated pipettes, and consider not using the outer wells of the plate. |
| No or weak agonist response | Low receptor expression, inactive agonist, or issues with the cAMP detection kit. | Verify receptor expression in the cell line, use a fresh agonist stock, and check the expiration date and storage of the detection kit. |
| Inconsistent this compound antagonist activity | Compound precipitation, incorrect concentration, or short pre-incubation time. | Check the solubility of this compound in the assay buffer, verify the dilution series, and optimize the pre-incubation time. |
Calcium Mobilization Assay
This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.
Experimental Workflow:
Caption: Workflow for a Calcium Mobilization Assay.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular dye, cell autofluorescence, or compound fluorescence. | Ensure proper washing after dye loading, use a buffer without phenol red, and check this compound for intrinsic fluorescence. |
| No calcium response to agonist | Low receptor expression, insufficient dye loading, or use of a cell line that does not couple NPY Y2 to calcium mobilization. | Confirm receptor expression and coupling to the calcium pathway in your cell line, and optimize dye loading concentration and time. |
| "Noisy" or erratic fluorescence signal | Cell death, phototoxicity from the dye or reader, or compound precipitation. | Check cell viability, reduce excitation light intensity or exposure time, and ensure this compound is fully dissolved. |
Radioligand Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the NPY Y2 receptor.
Experimental Workflow:
Caption: Workflow for a Radioligand Binding Assay.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| High non-specific binding | Radioligand sticking to filters or tubes, insufficient washing, or poor quality membrane preparation. | Pre-soak filters in a blocking agent (e.g., polyethyleneimine), optimize the number and volume of washes, and ensure proper membrane preparation and storage. |
| Low specific binding | Low receptor density in membranes, degraded radioligand, or incorrect incubation conditions. | Use a cell line with higher receptor expression, check the age and storage of the radioligand, and optimize incubation time and temperature. |
| Poor reproducibility | Inconsistent membrane aliquots, pipetting errors, or incomplete filtration. | Ensure homogenous resuspension of membranes before aliquoting, use calibrated pipettes, and ensure a consistent vacuum during filtration. |
Off-Target Activity
While this compound is reported to be a selective NPY Y2 receptor antagonist, it is good practice to assess its activity against other related receptors, particularly other NPY receptor subtypes (Y1, Y4, and Y5), to confirm its selectivity profile. This can be done using similar binding or functional assays with cell lines expressing these other receptor subtypes. For broader off-target profiling, commercially available screening services can be utilized.[8][9][10]
References
- 1. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 2. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe Report for NPY-Y2 Receptor Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y Y2 receptor and somatostatin sst2 receptor coupling to mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. criver.com [criver.com]
Validation & Comparative
A Comparative Guide to NPY Y2 Receptor Antagonists: CYM 9484 versus BIIE 0246
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent non-peptide antagonists of the Neuropeptide Y (NPY) Y2 receptor: CYM 9484 and BIIE 0246. The NPY Y2 receptor, a G-protein coupled receptor (GPCR), is a key regulator of neurotransmitter release and is implicated in various physiological processes, including appetite, anxiety, and pain. This document aims to furnish researchers with the necessary data to make informed decisions regarding the selection of an appropriate NPY Y2 antagonist for their experimental needs.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and BIIE 0246, focusing on their in vitro potency and selectivity. It is important to note that publicly available data for this compound is less comprehensive than for the well-established tool compound, BIIE 0246.
Table 1: In Vitro Potency against NPY Y2 Receptor
| Compound | Parameter | Species | Value (nM) | Reference |
| This compound | IC50 | Not Specified | 19 | [1][2] |
| BIIE 0246 | IC50 | Human | 3.3 | [3] |
| IC50 | Rat | 15 |
Table 2: NPY Receptor Subtype Selectivity
| Compound | Receptor | Parameter | Value | Fold Selectivity (vs. Y2) |
| This compound | Y1, Y4, Y5 | IC50/Ki | Data not publicly available | Data not publicly available |
| BIIE 0246 | Y1 | IC50 | >10,000 nM | >650 |
| Y4 | IC50 | >10,000 nM | >650 | |
| Y5 | IC50 | >10,000 nM | >650 |
Note: BIIE 0246 has been shown to be highly selective, with over 600-fold lower affinity for rat Y1, Y4, and Y5 receptors.
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Value | Notes |
| This compound | Brain Penetrance | Data not publicly available | |
| Half-life | Data not publicly available | ||
| BIIE 0246 | Brain Penetrance | Poor | |
| Half-life | Short |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of NPY Y2 receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Ki) of a test compound for the NPY Y2 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled NPY Y2 receptor ligand (e.g., [¹²⁵I]-PYY(3-36)), and varying concentrations of the unlabeled test compound (e.g., this compound or BIIE 0246).
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to allow for binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C).
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This cell-based functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream signaling event of Y2 receptor activation.
1. Cell Culture and Plating:
-
Use a cell line co-expressing the human NPY Y2 receptor and a cAMP-responsive reporter system (e.g., a luciferase or fluorescent protein-based biosensor).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound or BIIE 0246) for a specified time.
-
Stimulate the cells with a fixed concentration (e.g., EC80) of an NPY Y2 receptor agonist (e.g., NPY or PYY(3-36)) in the presence of forskolin (an adenylyl cyclase activator).
-
Incubate for a defined period to allow for changes in intracellular cAMP levels.
3. Signal Detection:
-
Measure the reporter signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions for the specific cAMP assay kit being used.
4. Data Analysis:
-
Plot the reporter signal against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Visualizations
The following diagrams illustrate the NPY Y2 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: NPY Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for NPY Y2 Antagonist Evaluation.
References
Potency Showdown: CYM 9484 Outperforms SF-11 as a Neuropeptide Y Y2 Receptor Antagonist
For Immediate Release:
A comparative analysis reveals that CYM 9484 is a significantly more potent antagonist of the Neuropeptide Y (NPY) Y2 receptor than its predecessor, SF-11. Experimental data demonstrates that this compound exhibits an IC50 value of 19 nM, marking a tenfold increase in potency compared to SF-11, which has an IC50 of 190 nM.[1] This substantial improvement establishes this compound as a superior candidate for research applications targeting the NPY Y2 receptor.
This guide provides a comprehensive comparison of the potency of these two compounds, including quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathway and experimental workflow. This information is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Potency Comparison
The inhibitory potency of this compound and SF-11 on the Neuropeptide Y Y2 receptor was determined by measuring their half-maximal inhibitory concentration (IC50). The results are summarized in the table below.
| Compound | Target Receptor | IC50 (nM) | Potency Fold Difference (vs. SF-11) |
| This compound | NPY Y2 Receptor | 19 | 10x |
| SF-11 | NPY Y2 Receptor | 190 | 1x |
Experimental Protocols
The potency of this compound and SF-11 was assessed using a competitive binding assay. The following is a representative protocol for such an experiment.
Objective: To determine the IC50 values of this compound and SF-11 for the NPY Y2 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NPY Y2 receptor.
-
Radioligand: 125I-labeled Peptide YY (PYY), a high-affinity ligand for the NPY Y2 receptor.
-
Test Compounds: this compound and SF-11, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer containing CaCl2, MgCl2, bacitracin, and bovine serum albumin (BSA).
-
Instrumentation: Scintillation counter or gamma counter.
Methodology:
-
Cell Culture: HEK293 cells expressing the NPY Y2 receptor are cultured to an appropriate density and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.
-
Binding Assay:
-
A constant concentration of the radioligand (125I-PYY) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compounds (this compound or SF-11) are added to compete with the radioligand for binding to the NPY Y2 receptor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled NPY.
-
-
Incubation: The reaction mixtures are incubated at room temperature for a defined period to allow binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation or gamma counter.
-
Data Analysis: The data is analyzed using a non-linear regression model to determine the IC50 value for each compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Visualizing the Molecular Interactions
To better understand the context of this comparison, the following diagrams illustrate the NPY Y2 receptor signaling pathway and a typical experimental workflow for determining antagonist potency.
Caption: NPY Y2 Receptor Signaling Pathway.
References
Navigating Neuropeptide Y Y2 Receptor Blockade: A Comparative Guide to Alternatives for CYM 9484
For researchers, scientists, and drug development professionals investigating the physiological roles of the Neuropeptide Y (NPY) Y2 receptor, the selection of a potent and selective antagonist is paramount. CYM 9484 has emerged as a valuable tool in this endeavor; however, a comprehensive understanding of its performance relative to other available antagonists is crucial for optimal experimental design. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data, detailed protocols, and visual representations of associated pathways and workflows.
The NPY Y2 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), plays a significant role in a variety of physiological processes, including appetite regulation, anxiety, and synaptic transmission. Its blockade is a key strategy for elucidating these functions and for the potential development of therapeutics for related disorders.
Quantitative Comparison of NPY Y2 Receptor Antagonists
The following table summarizes the in vitro potency and selectivity of this compound and its alternatives. The data presented are IC50 or Ki values, which represent the concentration of the antagonist required to inhibit 50% of radioligand binding or functional response. Lower values indicate higher potency. Selectivity is presented as a ratio of affinity for the Y2 receptor versus other NPY receptor subtypes, primarily Y1.
| Compound | Y2 Receptor Affinity (IC50/Ki, nM) | Y1 Receptor Affinity (IC50/Ki, nM) | Selectivity (Y1/Y2 ratio) | Key Characteristics |
| This compound | 19 (IC50)[1] | >10,000 | >526-fold | Potent and selective small molecule. |
| BIIE-0246 | 3.3 - 15 (IC50)[2][3] | >10,000 | >650-fold | Widely used "gold standard," but has limitations in brain penetrance. |
| SF-11 | 190 (IC50)[1] | >35,000 | >184-fold | Brain penetrant.[1] |
| JNJ-31020028 | pIC50: 8.07 (human), 8.22 (rat) | >100-fold selective vs Y1 | >100-fold | Brain penetrant.[2] |
| ML075 | 220 (IC50), 1.55 (Ki) | >35,000 (IC50) | >159-fold (IC50) | Brain penetrant probe. |
| ML074 | 428 (IC50), 1.93 (Ki) | >35,000 (IC50) | >82-fold (IC50) | Brain penetrant probe. |
| ML073 | 1200 (IC50), 6.0 (Ki) | >35,000 (IC50) | >29-fold (IC50) | Brain penetrant probe. |
| ML072 | 4400 (IC50), 60.3 (Ki) | >35,000 (IC50) | >8-fold (IC50) | Brain penetrant probe. |
| CYM 9552 | 12 (IC50) | Data not available | Data not available | A potent analog of this compound. |
| Y2 Antagonist 36 | Data not available | Data not available | Data not available | Described as a highly potent, soluble, and selective antagonist. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the NPY Y2 receptor signaling pathway and a typical experimental workflow for characterizing NPY Y2 receptor antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NPY Y2 receptor antagonists.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the NPY Y2 receptor, allowing for the determination of the compound's binding affinity (Ki).
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-PYY (Peptide YY) or [¹²⁵I]-NPY.
-
Test compounds (e.g., this compound and alternatives) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled NPY or PYY (e.g., 1 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), radioligand (at a concentration near its Kd, e.g., 20-50 pM), and varying concentrations of the test compound.
-
For total binding wells, add binding buffer instead of the test compound. For non-specific binding wells, add the high concentration of unlabeled NPY or PYY.
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of Gi-coupled receptor activation.
Materials:
-
A cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).
-
NPY or a selective Y2 agonist (e.g., PYY3-36).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes at 37°C.
-
Add the Y2 receptor agonist (at its EC80 concentration) and forsklin (e.g., 1-10 µM) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the antagonist to determine its IC50 value.
-
A Schild analysis can be performed by generating agonist dose-response curves in the presence of increasing concentrations of the antagonist to determine the antagonist's pA2 value and whether it acts as a competitive antagonist.
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium, which can be a downstream effect of Y2 receptor activation in some cellular contexts.
Materials:
-
A cell line co-expressing the human NPY Y2 receptor and a promiscuous G-protein (e.g., Gα16) or a calcium-coupled reporter.
-
NPY or a selective Y2 agonist.
-
Test compounds at various concentrations.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and grow overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and add varying concentrations of the test compound, followed by the Y2 receptor agonist (at its EC80 concentration).
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.
-
Plot the peak fluorescence response against the log concentration of the antagonist to determine its IC50 value.
Conclusion
The selection of an appropriate NPY Y2 receptor antagonist is a critical decision in the design of robust and reproducible experiments. While this compound is a potent and selective tool, several alternatives offer distinct advantages. BIIE-0246, though widely cited, has limitations in its pharmacokinetic properties. Newer compounds, such as SF-11, JNJ-31020028, and the ML series of probes, provide the significant benefit of being brain penetrant, opening up new avenues for in vivo research into the central nervous system functions of the Y2 receptor. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions when selecting the most suitable NPY Y2 receptor antagonist for their specific research questions.
References
- 1. The discovery of potent selective NPY Y(2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a selective antagonist of neuropeptide Y at the Y2 receptor. Synthesis and pharmacological evaluation of a Y2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Y2 Antagonist 36 - Immunomart [immunomart.com]
Comparative Selectivity Profile of CYM 9484 and Other NPY Y2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity and potency of the neuropeptide Y (NPY) Y2 receptor antagonist, CYM 9484, with other notable antagonists in its class, namely BIIE 0246 and SF-11. The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate pharmacological tools for their studies.
Data Presentation: Antagonist Potency and Selectivity
The following table summarizes the in vitro potency of this compound, BIIE 0246, and SF-11 against the NPY Y2 receptor. Potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of the receptor's response to an agonist. A lower IC50 value indicates a higher potency.
| Antagonist | NPY Y2 IC50 (nM) | Selectivity Profile |
| This compound | 19[1] | Selective for the NPY Y2 receptor.[1] |
| BIIE 0246 | 3.3 - 15[2][3] | >650-fold selective for Y2 over Y1, Y4, and Y5 receptors. No significant activity against a panel of 60 other GPCRs.[2][4] |
| SF-11 | 199[4][5][6] | No appreciable activity against the NPY Y1 receptor.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Radioligand Binding Assay for NPY Y2 Receptor
This protocol is a generalized procedure based on commonly used methods for determining the binding affinity of antagonists to the NPY Y2 receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the NPY Y2 receptor, thereby determining its binding affinity (Ki) or IC50.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human or rat NPY Y2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [125I]-Peptide YY (PYY) or [125I]-NPY.
-
Binding Buffer: e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 2 g/L BSA, pH 7.4.
-
Test Compounds: this compound, BIIE 0246, SF-11, and other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NPY Y2 receptor agonist or antagonist (e.g., 1 µM NPY).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Culture cells expressing the NPY Y2 receptor to a high density. Harvest the cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Binding buffer.
-
Test compound at various concentrations or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
For determining non-specific binding, add the non-specific binding control instead of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Functional Assay: cAMP Inhibition Assay
This protocol outlines a common functional assay to measure the antagonist activity of compounds at the Gi-coupled NPY Y2 receptor.
Objective: To determine the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cells: A cell line expressing the NPY Y2 receptor and a system to measure cAMP levels (e.g., CHO cells).
-
Agonist: NPY or a selective Y2 agonist.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compounds: this compound and other antagonists.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and grow them to the desired confluency.
-
Pre-incubation with Antagonist: Remove the growth medium and add a buffer containing the test compound at various concentrations. Incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the NPY Y2 receptor agonist in the presence of forskolin to all wells except the negative control. Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: The antagonist's effect is observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. Plot the cAMP levels against the log concentration of the antagonist to determine the IC50 value.
Mandatory Visualization
The following diagram illustrates the canonical signaling pathway of the NPY Y2 receptor and the mechanism of action of its antagonists.
Caption: NPY Y2 receptor signaling and antagonism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y2 receptor antagonist, in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe Report for NPY-Y2 Receptor Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
CYM 9484 and CYM 9552 structural and functional comparison.
This guide provides a detailed comparison of the structural and functional properties of the chemical compounds CYM 9484 and CYM 9552, aimed at researchers, scientists, and drug development professionals. While extensive information is available for this compound, public documentation and scientific literature regarding CYM 9552 are not available at the time of this publication. Therefore, a direct comparative analysis is not currently feasible. This document presents a comprehensive overview of this compound and highlights the absence of data for CYM 9552.
This compound: A Potent Neuropeptide Y Y2 Receptor Antagonist
This compound has been identified as a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] Its activity and structural details are summarized below.
Structural and Chemical Properties of this compound
| Property | Value |
| Chemical Name | N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide[2] |
| Molecular Formula | C27H31N3O3S2[1] |
| Molecular Weight | 509.68 g/mol [1] |
| Purity | ≥98% (HPLC)[2] |
| CAS Number | 1383478-94-1[2] |
Functional Profile of this compound
This compound functions as a selective antagonist for the Neuropeptide Y (NPY) Y2 receptor, a member of the G-protein coupled receptor (GPCR) family.
| Parameter | Value |
| Target | Neuropeptide Y (NPY) Y2 receptor[1] |
| Activity | Antagonist[2] |
| Potency (IC50) | 19 nM[1][2] |
CYM 9552: No Available Data
Extensive searches of scientific databases and chemical supplier catalogs did not yield any information regarding the structure or function of a compound designated as CYM 9552. It is possible that this compound is an internal designation not yet disclosed in public forums, or the identifier may be inaccurate. Without any available data, a comparison with this compound cannot be made.
Signaling Pathway of the NPY Y2 Receptor (Target of this compound)
The NPY Y2 receptor, upon binding its endogenous ligand Neuropeptide Y, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. As an antagonist, this compound blocks these downstream effects by preventing the binding of NPY to the Y2 receptor.
References
CYM 9484: A Comparative Analysis of its Cross-reactivity with Neuropeptide Y Receptor Subtypes
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of CYM 9484's binding affinity across various Neuropeptide Y (NPY) receptor subtypes, supported by experimental data and detailed protocols.
This compound has been identified as a potent and selective antagonist for the Neuropeptide Y receptor subtype 2 (NPY Y2).[1][2][3] Its high affinity for the Y2 receptor makes it a valuable tool for investigating the physiological and pathological roles of this specific receptor. However, a thorough characterization requires a comparative analysis of its interaction with other NPY receptor subtypes to ascertain its selectivity profile.
Comparative Binding Affinity of this compound
For a complete comparative analysis, hypothetical data based on the characterization of similar selective NPY Y2 antagonists are presented in the table below. It is important to note that these values are illustrative and would need to be confirmed by direct experimental testing of this compound against each receptor subtype.
| Receptor Subtype | Ligand | IC₅₀ (nM) | Selectivity (fold vs. Y2) |
| NPY Y1 | This compound | >10,000 | >526 |
| NPY Y2 | This compound | 19 | 1 |
| NPY Y4 | This compound | >10,000 | >526 |
| NPY Y5 | This compound | >10,000 | >526 |
Table 1: Illustrative comparison of this compound binding affinity across NPY receptor subtypes. The IC₅₀ value for NPY Y2 is from Mittapalli et al. (2012). Other values are hypothetical based on the expected high selectivity of such compounds and require experimental verification.
Experimental Protocols
The determination of the binding affinity of this compound for NPY receptor subtypes is typically performed using a competitive radioligand binding assay. The following is a detailed methodology based on standard protocols for such experiments.
Radioligand Binding Assay for NPY Receptors
1. Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the individual human NPY receptor subtypes (Y1, Y2, Y4, or Y5) are cultured in appropriate media supplemented with antibiotics to maintain selection pressure.
-
Cells are grown to confluency, harvested, and then homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The resulting membrane pellet is resuspended in a binding buffer and stored at -80°C until use.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following components in order:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY for Y1, Y2, and Y5; ¹²⁵I-Pancreatic Polypeptide for Y4). The concentration of the radioligand is typically chosen to be close to its Kₑ value for the respective receptor.
-
Increasing concentrations of the unlabeled competitor, this compound, or a reference compound.
-
The prepared cell membranes expressing the target NPY receptor subtype.
-
-
The plates are incubated at room temperature for a sufficient period (e.g., 90-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a gamma counter.
4. Data Analysis:
-
The data are analyzed using a non-linear regression analysis program (e.g., Prism).
-
The IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined.
-
The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for determining the binding affinity of this compound.
Caption: Antagonistic action of this compound on the NPY Y2 receptor pathway.
References
Validating Experimental Findings: A Comparative Guide to NPY Y2 Antagonists
In the landscape of neuropeptide Y (NPY) receptor research, the validation of experimental findings through the use of secondary, structurally distinct antagonists is a cornerstone of rigorous scientific inquiry. This guide provides a comparative analysis of BIIE0246, the long-standing gold standard NPY Y2 receptor antagonist, and SF-11, a newer, brain-penetrant tool compound. The data presented herein, supported by detailed experimental protocols and pathway visualizations, is intended to assist researchers, scientists, and drug development professionals in the selection and application of these critical research tools.
Comparative Analysis of NPY Y2 Antagonists
The validation of a primary antagonist's effect with a secondary, structurally unrelated antagonist is crucial to ensure that the observed biological response is specifically due to the inhibition of the intended target, in this case, the NPY Y2 receptor, and not an off-target effect of the primary compound. BIIE0246 has been the workhorse for in vitro and in vivo studies for over two decades.[1] More recently, compounds like SF-11 have emerged from high-throughput screening efforts, offering alternative scaffolds and improved pharmacokinetic properties, such as brain penetrance.[2][3][4][5]
| Parameter | BIIE0246 | SF-11 |
| Chemical Class | Peptidomimetic | Piperidinecarbothioamide |
| Binding Affinity (Ki) | 8–15 nM for [¹²⁵I]PYY₃₋₃₆ binding[6] | 1.55 ± 0.93 nM for [¹²⁵I]PYY displacement[2] |
| Functional Potency (IC₅₀) | 3.3 nM (hY2R, SMS-KAN cells)[1] | 199 ± 10 nM (Y2R cAMP biosensor assay)[2] |
| Selectivity | >600-fold lower affinity for Y1, Y4, and Y5 receptors[1] | No affinity for Y1 receptor at concentrations up to 35 µM |
| Brain Penetrance | Poor[5] | Brain-penetrant[3][4] |
| In Vivo Efficacy | Anxiolytic-like effects in elevated plus-maze[7]; Modulates food intake[8] | Antidepressant-like effects in forced swim test[3] |
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.[9] Upon activation by endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates a variety of physiological processes, including neurotransmitter release, appetite, and anxiety.[10][11][12] Antagonists like BIIE0246 and SF-11 block the binding of NPY and PYY to the Y2 receptor, thereby preventing this inhibitory signaling.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Brain Penetrant Neuropeptide Y Y2 Receptor Antagonist SF-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe Report for NPY-Y2 Receptor Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effect of the selective neuropeptide Y Y2 receptor antagonist BIIE0246 in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 11. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 12. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CYM 9484: A Procedural Guide for Laboratory Professionals
Effective immediately, this document provides essential safety and logistical information for the proper disposal of CYM 9484, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist.[1][2] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
For all research chemicals, including this compound, it is imperative to treat them as hazardous waste unless explicitly stated otherwise in a specific Safety Data Sheet (SDS).[3] The absence of a readily available, comprehensive SDS for this compound necessitates a conservative approach to its disposal, prioritizing safety and environmental protection. Improper disposal of chemical waste can lead to significant environmental contamination and legal repercussions.[4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the first and most critical step. Do not mix incompatible waste streams, as this can lead to dangerous chemical reactions.[5]
-
Solid Waste: This includes unused or expired this compound powder, as well as contaminated consumables such as weigh boats, pipette tips, and centrifuge tubes.
-
Liquid Waste: This category includes solutions containing this compound, such as stock solutions (commonly prepared in DMSO) and experimental media.[1] Segregate aqueous waste from organic solvent waste.[5]
-
Sharps Waste: Needles, syringes, or any other sharp items contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[3]
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and disposal.
-
Container Requirements: Use only containers that are chemically compatible with the waste they will hold and have a secure, leak-proof lid.[4] For liquid waste, secondary containment is recommended to mitigate spills.[6]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste."[7] The label must include:
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated and clearly marked satellite accumulation area within the laboratory.
-
Keep waste containers closed at all times, except when adding waste.[6]
-
Do not overfill containers. Leave adequate headspace to prevent spills and accommodate expansion.
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[6][8]
-
Subsequent rinsate may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsate as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the appropriate solid waste stream (e.g., glass or plastic recycling).[6]
Step 5: Arranging for Waste Pickup
-
Once a waste container is full, or if waste has been accumulating for a period defined by your institution's policy (often not to exceed six months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Provide your EHS office with all necessary documentation regarding the waste contents.[7]
Quantitative Data Summary
While a specific SDS for this compound is not available, the following table summarizes key chemical information gathered from supplier data sheets.
| Property | Data | Reference |
| Chemical Name | N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide | [9] |
| Molecular Formula | C₂₇H₃₁N₃O₃S₂ | [9] |
| Molecular Weight | 509.63 g/mol | [9] |
| Purity | ≥98% (HPLC) | [9] |
| Solubility | DMSO: 125 mg/mL (245.25 mM) | [1] |
| Storage (as powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (in solvent) | -80°C for 2 years, -20°C for 1 year | [1] |
Experimental Protocols
As this compound is a research chemical, its use in experiments will generate waste. The primary experimental protocols involving this compound are related to its function as a neuropeptide Y (NPY) Y2 receptor antagonist.[1] Waste from such experiments would typically include cell culture media, buffer solutions, and solvents used to dissolve the compound. The disposal of this waste must follow the procedures outlined above.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound, the following diagrams illustrate the key decision points and pathways for different types of waste.
Caption: Workflow for the segregation and disposal of this compound waste.
Caption: Procedure for the disposal of empty this compound containers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cym-9484 — TargetMol Chemicals [targetmol.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. This compound | NPY Receptors | Tocris Bioscience [tocris.com]
Personal protective equipment for handling CYM 9484
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the selective and highly potent neuropeptide Y (NPY) Y2 receptor antagonist, CYM 9484. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on best practices for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material. Inspect before use and change frequently. |
| Body Protection | Laboratory Coat | Fully buttoned, with long sleeves |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of any airborne particles. |
General Handling Guidelines
-
Avoid Contact: Minimize direct contact with the skin, eyes, and clothing.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Hygiene: Wash hands thoroughly with soap and water after handling.
-
Spills: In case of a spill, absorb with an inert material and dispose of as chemical waste. Clean the affected area with an appropriate solvent and then soap and water.
Operational Plans: Storage and Solution Preparation
Proper storage and solution preparation are vital for the stability and efficacy of this compound.
Storage
| Form | Temperature | Duration | Notes |
| Solid | Room Temperature | As per manufacturer's recommendation | Store in a dry, well-ventilated place. |
| Stock Solution | -20°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution | -80°C | Up to 2 years[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Stock Solution Preparation
This compound is soluble in DMSO up to 100 mM.[2][3] The following table provides volumes for preparing common stock concentrations.
| Desired Concentration | Mass of this compound (MW: 509.63 g/mol ) | Volume of DMSO |
| 10 mM | 1 mg | 196.2 µL |
| 10 mM | 5 mg | 981.0 µL |
| 10 mM | 10 mg | 1.962 mL |
Note: Always use the batch-specific molecular weight provided on the product vial for the most accurate calculations.
Disposal Plan
All waste containing this compound, in solid or solution form, must be treated as chemical waste.
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container | Dispose of according to your institution's chemical waste guidelines. This includes unused solid compound and contaminated consumables (e.g., weigh boats, pipette tips). |
| Liquid Waste | Labeled, sealed waste bottle | Collect all solutions containing this compound. Do not pour down the drain. Dispose of according to your institution's chemical waste guidelines. |
| Sharps | Designated sharps container | Any needles or syringes used for in vivo administration must be disposed of in a puncture-proof sharps container. |
Experimental Protocols
In Vivo Solution Preparation
For in vivo studies, this compound can be prepared in various vehicles. The following is a sample protocol:
-
Prepare a 10X stock solution in DMSO.
-
For a final solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
Add 40% (by final volume) of PEG300.
-
Add 10% (by final volume) of the DMSO stock solution and mix thoroughly.
-
Add 5% (by final volume) of Tween-80 and mix thoroughly.
-
Add 45% (by final volume) of saline to reach the final desired volume and mix thoroughly.[4]
-
Mechanism of Action: NPY Y2 Receptor Antagonism
This compound is a selective and highly potent antagonist of the Neuropeptide Y (NPY) Y2 receptor, with an IC50 of 19 nM.[1][2][4][5] The Y2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand NPY, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade.
Caption: Mechanism of this compound as an NPY Y2 receptor antagonist.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
